Product packaging for 4-Acetylbenzoic Acid(Cat. No.:CAS No. 586-89-0)

4-Acetylbenzoic Acid

Cat. No.: B104994
CAS No.: 586-89-0
M. Wt: 164.16 g/mol
InChI Key: QBHDSQZASIBAAI-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B104994 4-Acetylbenzoic Acid CAS No. 586-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetylbenzoic acid
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InChI

InChI=1S/C9H8O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHDSQZASIBAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207323
Record name 4-Acetylbenzoic acid
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

586-89-0
Record name 4-Acetylbenzoic acid
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Record name 4-Acetylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-acetylbenzoic acid, a versatile organic compound with significant applications in pharmaceutical development and chemical synthesis. This document details its chemical and physical properties, spectroscopic data, safety and handling protocols, and key experimental procedures.

Core Chemical Identity and Properties

This compound, also known as p-acetylbenzoic acid, is an aromatic carboxylic acid featuring an acetyl group at the para position.[1] This bifunctional nature makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 586-89-0[2][3]
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
IUPAC Name This compound
Synonyms p-acetylbenzoic acid, Acetophenone-4-carboxylic acid, 4-Carboxyacetophenone
InChI Key QBHDSQZASIBAAI-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)C(=O)O

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance White to light yellow crystalline powder
Melting Point 206-212 °C
Boiling Point 339.9 ± 25.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
pKa 3.70 at 25 °C
Solubility Soluble in DMSO and methanol; sparingly soluble in water
LogP 1.6

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Table 3: Key Spectroscopic Data for this compound

SpectroscopyData Highlights
¹H NMR Spectra available for review. Key signals correspond to the methyl protons, aromatic protons, and the carboxylic acid proton.
¹³C NMR Data available, showing characteristic peaks for the carbonyl carbons (acetyl and carboxylic acid), and aromatic carbons.
IR Spectroscopy Spectra show characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the ketone and carboxylic acid, and C-H stretching of the aromatic ring.
Mass Spectrometry Electron ionization mass spectra are available, providing fragmentation patterns for structural confirmation.
UV-Visible Absorption peaks have been observed at approximately 272.53 nm and 281.41 nm.

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of this compound involves the oxidation of 4'-methylacetophenone.

Experimental Protocol: Synthesis via Oxidation of 4'-Methylacetophenone

This protocol is based on a method utilizing potassium permanganate as the oxidizing agent.

Materials:

  • 4'-Methylacetophenone

  • Potassium permanganate (KMnO₄)

  • Anhydrous zinc chloride (ZnCl₂) (optional, used as a catalyst in some procedures)

  • Water

  • Anhydrous acetic acid

  • 2M Sodium hydroxide (NaOH) solution

  • 2M Hydrochloric acid (HCl) solution

  • Ethyl acetate

Procedure:

  • Oxidation: In a reaction flask, combine 4'-methylacetophenone, water, and anhydrous zinc chloride. Stir the mixture to ensure uniformity.

  • Slowly heat the mixture to 35-45 °C.

  • Divide the total required amount of potassium permanganate into five equal portions. Add one portion every 15-20 minutes. During the addition, carefully control the reaction temperature to maintain it between 48-55 °C, as the reaction is exothermic.

  • After the final addition of potassium permanganate, maintain the reaction temperature at 40-45 °C for an additional 1.5 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature (17-22 °C).

  • Work-up and Isolation (Crude): Isolate the crude solid product by filtration or centrifugation. Wash the solid with water. Add an excess of 2M NaOH solution to the crude product to dissolve the acidic product, forming its sodium salt.

  • Extract the aqueous phase with ethyl acetate multiple times to remove any unreacted starting material or non-acidic impurities.

  • Acidify the aqueous phase by adding 2M HCl until the pH is approximately 1-2. This will precipitate the this compound.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude this compound.

  • Purification/Recrystallization: Mix the crude product with anhydrous acetic acid and heat to reflux for 0.5-1.5 hours.

  • Perform a hot filtration to remove insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, which will induce crystallization.

  • Collect the purified crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

G Workflow for Synthesis of this compound cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification start 1. Combine 4'-Methylacetophenone, Water, and ZnCl₂ heat1 2. Heat to 35-45 °C start->heat1 add_kmno4 3. Add KMnO₄ in portions (Control Temp: 48-55 °C) heat1->add_kmno4 heat2 4. Maintain at 40-45 °C for 1.5 hours add_kmno4->heat2 cool1 5. Cool to Room Temperature heat2->cool1 filter1 6. Isolate Crude Product (Filtration) cool1->filter1 dissolve 7. Dissolve in NaOH (aq) filter1->dissolve extract 8. Wash with Ethyl Acetate dissolve->extract precipitate 9. Acidify with HCl (Precipitate Product) extract->precipitate filter2 10. Isolate and Dry Crude Product precipitate->filter2 recrystallize 11. Recrystallize from Anhydrous Acetic Acid filter2->recrystallize final_product 12. Isolate and Dry Pure This compound recrystallize->final_product

Caption: A step-by-step workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a key building block in the synthesis of various pharmaceutical compounds due to its two reactive functional groups: a carboxylic acid and a ketone.

  • Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of curcumin analogs, which are studied for their antioxidant properties. It is also used to prepare quinuclidine benzamides, which act as agonists for α7 nicotinic acetylcholine receptors, relevant in neurological research. Furthermore, it serves as a precursor in the synthesis of ester derivatives of the chemotherapy drug paclitaxel and in the production of the antifungal medication Micafungin.

  • Organic Synthesis: The carboxylic acid group can undergo esterification and amidation, while the ketone group can be modified through reactions like reduction or condensation. This dual reactivity allows it to be a scaffold for creating diverse molecular architectures.

  • Other Industries: Beyond pharmaceuticals, it finds use in the production of polymers, dyes, fragrances, and agrochemicals.

G Role of this compound in Synthesis cluster_functional_groups Key Functional Groups cluster_reactions Chemical Reactivity cluster_applications Drug Development Applications A This compound B Carboxylic Acid (-COOH) A->B C Acetyl Group (Ketone) (-COCH₃) A->C D Esterification, Amidation B->D enables E Reduction, Condensation C->E enables F Synthesis of Paclitaxel Derivatives D->F G Synthesis of α7 nAChR Agonists D->G H Synthesis of Curcumin Analogs E->H

Caption: Logical diagram of this compound's structure and its applications.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling to minimize risk.

Table 4: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. A NIOSH-approved N95 dust mask should be used if dust generation is likely.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified under storage class 11 as a combustible solid.

  • Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material into a suitable, labeled container for disposal.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Flush eyes with water as a precaution.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Seek medical attention if irritation or other symptoms persist.

References

physicochemical characteristics of 4-Acetylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Acetylbenzoic Acid

Introduction

This compound, also known as p-acetylbenzoic acid, is an organic compound with the chemical formula C9H8O3.[1][2] It presents as a white to light yellow crystalline powder.[1][2] This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile chemical properties.[1] Its structure consists of a benzene ring substituted by an acetyl group and a carboxylic acid group, making it a key building block in organic synthesis.

Physicochemical Properties

The key are summarized in the tables below. This data is crucial for researchers and drug development professionals in designing synthetic routes, formulating drug products, and understanding the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Appearance White to light yellow crystalline powder
Melting Point 208-210 °C
Boiling Point ~251.61 °C (rough estimate) to 339.9 °C at 760 mmHg
Density ~1.21 - 1.23 g/cm³
Refractive Index ~1.5380 (estimate)
Table 2: Chemical and Solubility Properties
PropertyValueReference
pKa 3.70 at 25 °C
Water Solubility Soluble
Solubility in Organic Solvents Soluble in DMSO and methanol
LogP (Octanol/Water Partition Coefficient) 1.587 (Crippen Calculated Property)
Table 3: Spectroscopic Data
Spectroscopic TechniqueKey FeaturesReference
¹H NMR (in DMSO-d6) δ 13.3 (s, 1H, COOH), δ 8.07 (d, 2H, Ar-H), δ 2.64 (s, 3H, CH3)
¹³C NMR Data available in spectral databases
IR Spectroscopy Characteristic peaks for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and aromatic C-H and C=C bonds
UV-Vis Spectroscopy UV absorption data available in spectral databases
Mass Spectrometry Molecular ion peak (M+) at m/z 164

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are generalized and may require optimization based on the specific equipment and reagents available.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., liquid paraffin or a metal block).

  • Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.

  • Observation and Recording: The temperature at which the substance first begins to melt (T1) and the temperature at which it has completely melted (T2) are recorded. The melting point range is reported as T1-T2.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology (Shake-Flask Method):

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter (e.g., PTFE syringe filter).

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Reporting: The solubility is expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Spectroscopic Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (one that does not absorb in the same wavelength range). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument.

  • Blank Measurement: A cuvette is filled with the pure solvent to serve as a blank. This is used to zero the spectrophotometer or as a baseline correction.

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, ensuring the cuvette is properly aligned in the light path.

  • Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) and the absorbance value are noted.

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: A background spectrum is collected without any sample on the ATR crystal. This accounts for atmospheric and instrumental interferences.

  • Sample Placement: A small amount of powdered this compound is placed directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal.

  • Sample Spectrum Collection: The infrared spectrum of the sample is then recorded. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. A reference standard like tetramethylsilane (TMS) may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: The NMR spectrum (e.g., ¹H or ¹³C) is acquired by applying radiofrequency pulses and recording the resulting signal.

  • Data Processing: The raw data is Fourier-transformed to produce the final spectrum, which is then integrated and analyzed to determine chemical shifts, coupling constants, and peak intensities.

Visualizations

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound such as this compound.

G A Compound Procurement (this compound) B Purity Assessment (e.g., HPLC, Assay ≥99.0%) A->B Initial Step C Physical Characterization B->C D Chemical Characterization B->D E Spectroscopic Analysis B->E C1 Melting Point Determination C->C1 C2 Solubility Studies (Aqueous & Organic) C->C2 C3 Density Measurement C->C3 D1 pKa Determination (Titration) D->D1 D2 LogP Calculation/ Measurement D->D2 E1 NMR (1H, 13C) Structural Elucidation E->E1 E2 FTIR Functional Group ID E->E2 E3 UV-Vis (λmax determination) E->E3 E4 Mass Spectrometry (Molecular Weight) E->E4 F Data Compilation & Technical Report C1->F Final Step C2->F Final Step C3->F Final Step D1->F Final Step D2->F Final Step E1->F Final Step E2->F Final Step E3->F Final Step E4->F Final Step

Caption: Workflow for Physicochemical Characterization.

References

4-Acetylbenzoic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of 4-Acetylbenzoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest.

Molecular Structure and Formula

This compound, also known as p-acetylbenzoic acid, is an organic compound featuring both a carboxylic acid and a ketone functional group attached to a benzene ring at the para (1,4) positions.

The molecular structure of this compound is characterized by a central phenyl ring. A carboxyl group (-COOH) is attached to the first carbon atom of the ring, while an acetyl group (-COCH₃) is bonded to the fourth carbon atom. This arrangement gives the molecule its specific chemical reactivity and physical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 586-89-0[2]
Molecular Formula C₉H₈O₃[1]
SMILES CC(=O)C1=CC=C(C=C1)C(=O)O[1]
InChI InChI=1S/C9H8O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3,(H,11,12)[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and role in chemical synthesis. It presents as a white to pale cream crystalline powder.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight 164.16 g/mol
Melting Point 208-210 °C
pKa 3.70 (at 25 °C)
Appearance White to pale cream powder

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Table 3: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
13.11Singlet1HCarboxylic acid proton (-COOH)
8.12Doublet2HAromatic protons ortho to -COOH
7.97-8.05Multiplet2HAromatic protons ortho to -COCH₃
2.64Singlet3HAcetyl group protons (-CH₃)

Table 4: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
197.6Carbonyl carbon of the acetyl group (C=O)
167.1Carbonyl carbon of the carboxylic acid group (C=O)
139.9Aromatic carbon attached to the acetyl group
134.5Aromatic carbon attached to the carboxylic acid group
129.8Aromatic carbons ortho to the carboxylic acid group
128.4Aromatic carbons ortho to the acetyl group
27.1Methyl carbon of the acetyl group (-CH₃)

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch of the carboxylic acid
1680-1710C=O stretch of the carboxylic acid
1670-1690C=O stretch of the ketone
1500-1600C=C stretch of the aromatic ring

Table 6: Mass Spectrometry Data for this compound

m/zInterpretation
164Molecular ion [M]⁺
149[M - CH₃]⁺
121[M - COOH]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺
43[CH₃CO]⁺

Experimental Protocols

Synthesis of this compound from 4-Methylacetophenone

This protocol describes the oxidation of 4-methylacetophenone to produce this compound.

Materials:

  • 4-Methylacetophenone

  • Potassium permanganate (KMnO₄)

  • Anhydrous zinc chloride (ZnCl₂)

  • Water

  • Anhydrous acetic acid

Procedure:

  • To a reaction vessel, add 4-methylacetophenone, water, and anhydrous zinc chloride. Stir the mixture to ensure homogeneity.

  • Gently heat the mixture to 35-45 °C.

  • Divide the total required amount of potassium permanganate into five equal portions. Add one portion to the reaction mixture every 15-20 minutes. During the addition, maintain the reaction temperature between 48-55 °C.

  • After the final addition of potassium permanganate, adjust the temperature to 40-45 °C and maintain it for 1.5 hours to allow the reaction to complete.

  • Cool the reaction mixture to 17-22 °C.

  • Separate the crude product by centrifugation and then dry it.

  • For purification, add the crude product to anhydrous acetic acid and reflux the mixture for 0.5-1.5 hours.

  • Perform hot filtration of the solution, followed by centrifugation and drying of the purified this compound.

Purification by Recrystallization

This protocol outlines the purification of crude this compound using recrystallization from hot water.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of deionized water to the flask.

  • Gently heat the suspension on a hot plate while stirring until the solid completely dissolves. Add small portions of hot water if necessary to achieve complete dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for approximately 15-20 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals in a desiccator or a vacuum oven.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound purity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water with a formic acid buffer. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a weighed amount of the synthesized product in the mobile phase.

  • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

  • Set the UV detector to a wavelength of 250 nm.

  • Inject the standard solution and then the sample solution into the HPLC system.

  • Record the chromatograms and determine the retention time and peak area of this compound.

  • Calculate the purity of the sample by comparing the peak area of the sample to that of the standard.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization and Purity Analysis start Starting Material (4-Methylacetophenone) synthesis Oxidation Reaction start->synthesis workup Crude Product Isolation synthesis->workup purification Recrystallization workup->purification product Purified this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms hplc HPLC Analysis product->hplc final_data Verified Structure and Purity

Caption: Workflow for the Synthesis and Characterization of this compound.

References

Synthesis of 4-Acetylbenzoic Acid from 4'-Methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-acetylbenzoic acid from 4'-methylacetophenone, a key chemical transformation for the production of intermediates used in the synthesis of pharmacologically active molecules, including curcumin analogs with antioxidant properties and agonists of α7 nicotinic acetylcholine receptors.[1][2] The primary synthetic route involves the selective oxidation of the methyl group on the aromatic ring of 4'-methylacetophenone. This document provides a comparative overview of different oxidative methods, detailed experimental protocols, and quantitative data to support research and development activities.

Core Synthesis Pathway: Oxidation of 4'-Methylacetophenone

The fundamental reaction for the synthesis of this compound from 4'-methylacetophenone is the oxidation of the benzylic methyl group to a carboxylic acid. The acetyl group remains intact during this transformation.

4'-Methylacetophenone 4'-Methylacetophenone This compound This compound 4'-Methylacetophenone->this compound Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->4'-Methylacetophenone

Caption: General reaction scheme for the oxidation of 4'-Methylacetophenone.

Comparative Analysis of Synthetic Methodologies

Several oxidizing agents can be employed for this synthesis, with potassium permanganate and sodium hypochlorite being the most common. A photochemical method has also been reported, offering a high yield under specific conditions.

Oxidizing AgentCatalyst/ConditionsSolventYieldReference
Potassium Permanganate (KMnO4)Zinc Chloride (anhydrous)WaterHigh (not specified)[3]
Oxygen (O2)Carbon Tetrabromide (CBr4), UV irradiation (400nm)Acetonitrile92.1%[1]
Sodium Hypochlorite (NaOCl)Not specifiedNot specified23% (terephthalic acid) and 53% (p-toluic acid) as related products[4]

Note on Sodium Hypochlorite Oxidation: The oxidation of 4'-methylacetophenone with sodium hypochlorite can lead to a mixture of products, including the further oxidation of the acetyl group, potentially resulting in terephthalic acid or the formation of p-toluic acid. Careful control of reaction conditions is crucial to favor the formation of this compound.

Detailed Experimental Protocols

Method 1: Potassium Permanganate Oxidation

This protocol is adapted from a patented method and offers a robust procedure for the synthesis of this compound.

Materials:

  • 4'-Methylacetophenone

  • Water

  • Anhydrous Zinc Chloride

  • Potassium Permanganate

  • Anhydrous Acetic Acid

  • 2M Sodium Hydroxide Solution

  • 2M Hydrochloric Acid Solution

  • Ethyl Acetate

Experimental Workflow:

cluster_oxidation Oxidation cluster_purification Purification A Charge reactor with 4'-Methylacetophenone, Water, and Anhydrous Zinc Chloride B Heat to 35-45 °C with stirring A->B C Add Potassium Permanganate in five portions every 15-20 min B->C D Control reaction temperature at 48-55 °C during addition C->D E Maintain temperature at 40-45 °C for 1.5 hours post-addition D->E F Cool to 17-22 °C E->F G Centrifuge to collect crude product F->G H Dry the crude product G->H I Mix crude product with Anhydrous Acetic Acid H->I Crude Product J Reflux for 0.5-1.5 hours I->J K Hot filter J->K L Centrifuge the filtrate K->L M Dry the purified this compound L->M

Caption: Workflow for KMnO4 oxidation and purification.

Procedure:

  • Oxidation:

    • In a reaction vessel, combine 4'-methylacetophenone, water, and anhydrous zinc chloride. The typical mass ratio is approximately 1:4.5-5.5:0.10-0.15 (4'-methylacetophenone:water:zinc chloride).

    • Stir the mixture and slowly heat it to 35-45 °C.

    • Divide the total amount of potassium permanganate (approximately 0.70-0.80 parts by mass relative to the starting material) into five equal portions.

    • Add one portion of potassium permanganate every 15-20 minutes, ensuring the reaction temperature is maintained between 48-55 °C during the addition.

    • After the final addition, control the reaction temperature at 40-45 °C and maintain for 1.5 hours.

    • Cool the reaction mixture to 17-22 °C.

    • Collect the crude this compound product by centrifugation and then dry it.

  • Purification:

    • Mix the crude product with anhydrous acetic acid.

    • Heat the mixture to reflux for 0.5-1.5 hours.

    • Perform a hot filtration.

    • Centrifuge the filtrate to collect the purified product.

    • Dry the final product to obtain pure this compound.

Method 2: Photochemical Oxidation

This method utilizes oxygen as the oxidant in the presence of a catalyst and UV light, resulting in a high yield.

Materials:

  • 4'-Methylacetophenone (referred to as 4-acetyltoluene in the source)

  • Carbon Tetrabromide

  • Acetonitrile

  • Oxygen

  • 2M Sodium Hydroxide Solution

  • 2M Hydrochloric Acid Solution

  • Ethyl Acetate

Experimental Workflow:

cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification A Add 4'-Methylacetophenone and Carbon Tetrabromide to a flask B Fill the flask with Oxygen and attach an oxygen balloon A->B C Add Acetonitrile B->C D Irradiate with 400nm LED light at room temperature for 60 hours C->D E Distill off the solvent under reduced pressure D->E F Wash with excess 2M NaOH (aq) to pH 10-11 E->F Reaction Mixture G Extract aqueous phase with Ethyl Acetate (remove organic impurities) F->G H Acidify aqueous phase with 2M HCl (aq) to pH 1-2 G->H I Extract aqueous phase with Ethyl Acetate (collect product) H->I J Evaporate Ethyl Acetate and dry the product I->J

Caption: Workflow for photochemical synthesis and work-up.

Procedure:

  • Reaction Setup:

    • In a reaction flask, combine 4'-methylacetophenone (e.g., 67 mg, 0.5 mmol) and carbon tetrabromide (e.g., 16 mg, 0.05 mmol).

    • Fill the flask with oxygen and attach an oxygen-filled balloon.

    • Add acetonitrile (e.g., 10 ml).

  • Photochemical Reaction:

    • Stir the reaction mixture at room temperature under irradiation from a 400nm LED light source for 60 hours.

    • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Work-up and Purification:

    • Wash the residue with an excess of 2M sodium hydroxide solution to adjust the pH to approximately 10-11.

    • Extract the aqueous phase multiple times with ethyl acetate to remove any unreacted starting material and non-acidic byproducts.

    • To the aqueous phase, add 2M hydrochloric acid to adjust the pH to 1-2, which will precipitate the this compound.

    • Extract the aqueous phase again with ethyl acetate several times to dissolve the product.

    • Combine the ethyl acetate extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and then evaporate the solvent to yield the final product. The reported yield for this method is 92.1%.

General Purification of this compound

A general and effective method for the purification of this compound involves an acid-base extraction.

Procedure:

  • Dissolve the crude this compound in a 5% aqueous sodium hydroxide solution.

  • Extract the basic solution with diethyl ether to remove any non-acidic organic impurities.

  • Carefully acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the purified this compound.

  • Collect the precipitate by filtration.

  • The product can be further purified by recrystallization from boiling water, potentially with the use of decolorizing charcoal.

This guide provides a comprehensive overview of the synthesis of this compound from 4'-methylacetophenone, offering detailed protocols and comparative data to aid in the selection and implementation of the most suitable synthetic strategy for your research and development needs.

References

An In-depth Technical Guide to 4-Acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 4-acetylbenzoic acid, a versatile organic compound with significant applications in pharmaceutical research and drug development. The information is tailored for researchers, scientists, and professionals in the field, presenting key data, experimental protocols, and insights into its biological significance.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

  • p-Acetylbenzoic acid[2][3][4]

  • 4-Carboxyacetophenone[2]

  • Acetophenone-4-carboxylic acid

  • Benzoic acid, 4-acetyl-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
CAS Number 586-89-0
Appearance White to light yellow crystalline powder
Melting Point 208-210 °C
Boiling Point 339.9 ± 25.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
pKa 3.70 at 25°C
Solubility Soluble in DMSO and methanol
LogP 1.6
Spectroscopic Data
TechniqueKey Features
GC-MS Major peaks at m/z 149 and 121.
LC-MS Precursor ion [M-H]⁻ at m/z 163.0401.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4'-methylacetophenone.

Materials:

  • 4'-Methylacetophenone

  • Potassium permanganate (KMnO₄)

  • Anhydrous zinc chloride (ZnCl₂)

  • Water

  • Anhydrous acetic acid

Procedure:

  • To a reaction vessel, add 4'-methylacetophenone, water, and anhydrous zinc chloride.

  • Stir the mixture uniformly and gently heat to 35-45 °C.

  • Divide the total required amount of potassium permanganate into five equal portions.

  • Add one portion of potassium permanganate every 15-20 minutes, while maintaining the reaction temperature between 48-55 °C.

  • After the final addition, control the temperature at 40-45 °C and maintain for 1.5 hours.

  • Cool the reaction mixture to 17-22 °C.

  • Centrifuge the mixture to collect the crude product and then bake to dry.

  • For purification, mix the crude product with anhydrous acetic acid and reflux for 0.5-1.5 hours.

  • Perform hot filtration, followed by centrifugation and baking to obtain the purified this compound.

Analytical Methods

This method is suitable for the quantification of this compound in various samples.

  • Column: C18 reverse-phase column (e.g., Agilent Poroshell EC-C18).

  • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium acetate at pH 4.4). A common starting condition is a 35:65 (v/v) ratio of methanol to buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 233 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.2 µm filter, and inject into the HPLC system.

This protocol determines the purity of this compound.

  • Titrant: Standardized ~0.1 M sodium hydroxide (NaOH) solution.

  • Analyte: Accurately weigh a sample of this compound and dissolve it in a suitable solvent such as ethanol, followed by the addition of distilled water.

  • Indicator: Phenolphthalein.

  • Procedure:

    • Dissolve the weighed this compound in ethanol in an Erlenmeyer flask.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized NaOH solution until a persistent faint pink color is observed.

    • Record the volume of NaOH used.

    • Calculate the purity based on the stoichiometry of the reaction (1:1 molar ratio).

Biological Significance and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including curcumin analogs with antioxidant properties and agonists of the α7 nicotinic acetylcholine receptor (α7 nAChR).

Role in Antioxidant Pathways (via Curcumin Analogs)

Curcumin and its analogs, for which this compound can be a precursor, are known to exert their antioxidant effects primarily through the activation of the Nrf2/ARE signaling pathway.

Nrf2/ARE Antioxidant Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or curcumin analogs, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of various antioxidant genes, which ultimately leads to cellular protection against oxidative damage.

Involvement in Cholinergic Anti-Inflammatory Pathway

Quinuclidine benzamides synthesized from this compound can act as agonists for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key component of the cholinergic anti-inflammatory pathway.

a7nAChR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7_Agonist α7 nAChR Agonist (from this compound) a7nAChR α7 nAChR a7_Agonist->a7nAChR activates JAK2 JAK2 a7nAChR->JAK2 recruits and activates NFkB_Inhibition Inhibition of NF-κB Pathway a7nAChR->NFkB_Inhibition also directly inhibits STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes and translocates SOCS3_Gene SOCS3 Gene pSTAT3->SOCS3_Gene activates transcription SOCS3 SOCS3 SOCS3_Gene->SOCS3 expresses SOCS3->NFkB_Inhibition contributes to Anti_Inflammatory Anti-inflammatory Effect NFkB_Inhibition->Anti_Inflammatory results in

References

A Technical Guide to the Solubility of 4-Acetylbenzoic Acid in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-acetylbenzoic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering quantitative data, detailed experimental protocols, and a visualization of its application in synthetic chemistry.

Core Data: Solubility of this compound

The solubility of a compound is a critical physical property that influences its handling, formulation, and application in various experimental and manufacturing processes. The following table summarizes the known solubility data for this compound in DMSO and methanol.

SolventChemical FormulaMolar Mass ( g/mol )Solubility of this compoundTemperature
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13200 mg/mLNot Specified
MethanolCH₃OH32.04Slightly SolubleNot Specified

Note: While a quantitative value for solubility in DMSO is available, the solubility of this compound in methanol is currently reported qualitatively in the literature. Further experimental determination is recommended for applications requiring precise concentrations in methanol.

Experimental Protocol: Determination of Solubility

To ensure accurate and reproducible solubility measurements, a standardized experimental protocol is essential. The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the isothermal saturation method.

Principle

The isothermal saturation method involves creating a saturated solution of the solute in the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined, which represents its solubility at that specific temperature.

Materials and Equipment
  • This compound (solute)

  • Dimethyl sulfoxide (DMSO) or Methanol (solvent)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a known volume of the chosen solvent (DMSO or methanol) into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Gravimetric Method (for non-volatile solutes in volatile solvents):

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

      • Once the solvent is completely removed, reweigh the vial containing the dried solute.

      • The mass of the dissolved solute can be calculated by subtracting the initial weight of the vial from the final weight.

      • The solubility can then be expressed in terms of mass per volume of solvent.

    • Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

      • Accurately dilute the filtered saturated solution with a known volume of the solvent.

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

      • Construct a calibration curve from the data of the standard solutions.

      • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Report the temperature at which the solubility was determined.

Application in Chemical Synthesis: A Workflow Example

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, containing both a carboxylic acid and a ketone group, allows for a variety of chemical transformations. The following diagram illustrates a logical workflow for the synthesis of a hypothetical pharmaceutical derivative using this compound as a key starting material.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_product Final Product A This compound C Intermediate 1 (e.g., alcohol derivative) A->C Reaction 1 (e.g., Reduction) B Reagent A (e.g., reducing agent) B->C E Intermediate 2 (e.g., ester derivative) C->E Reaction 2 (e.g., Esterification) D Reagent B (e.g., coupling agent) D->E G Final Pharmaceutical Derivative E->G Reaction 3 (e.g., Amide Coupling) F Complex Moiety F->G

Caption: A logical workflow for the synthesis of a pharmaceutical derivative.

This guide provides essential data and methodologies for working with this compound. For any specific application, it is recommended to perform in-house verification of solubility and to consult relevant safety data sheets.

An In-depth Technical Guide to the Physicochemical Characterization of 4-Acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Acetylbenzoic acid (CAS No. 586-89-0), a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines its core physical properties, details established experimental protocols for their determination, and presents a logical workflow for such characterization.

Physicochemical Properties of this compound

This compound, also known as p-acetylbenzoic acid, is a white to light yellow crystalline powder.[1] Its molecular formula is C₉H₈O₃, with a molecular weight of 164.16 g/mol . A summary of its key quantitative physical properties is presented in Table 1.

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueSource(s)
Melting Point 208-210 °C[2][3][4][5]
206-210 °C
Boiling Point ~251.61 °C (rough estimate)
339.9 °C at 760 mmHg
Density ~1.21-1.23 g/cm³
Flash Point 173.6 °C
pKa 3.70 at 25 °C
Solubility Soluble in DMSO and methanol

Note on Boiling Point Discrepancy: The significant variation in reported boiling points suggests that the lower value may be an estimate, while the higher value is likely determined at standard atmospheric pressure. The high melting point and molecular structure are consistent with a high boiling point.

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. Pure crystalline substances typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting range.

Two primary methods are detailed below: the capillary method, which is a classical and widely used technique, and Differential Scanning Calorimetry (DSC), a modern thermal analysis method.

2.1.1. Capillary Method (Using a Digital Melting Point Apparatus)

This method is considered a standard technique by many pharmacopeias and involves heating a small sample in a capillary tube at a controlled rate.

  • Apparatus: Digital melting point apparatus (e.g., DigiMelt, Mel-Temp), capillary tubes (sealed at one end), mortar and pestle.

  • Procedure:

    • Sample Preparation: Ensure the this compound sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystalline sample in a mortar.

    • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, the tube can be dropped through a long, narrow tube (e.g., a piece of glass tubing) several times. The final packed sample height should be 2-3 mm.

    • Apparatus Setup: Place the loaded capillary tube into a sample slot of the melting point apparatus.

    • Approximate Determination: Set a rapid heating rate (e.g., 10-20°C per minute) to find an approximate melting point. This provides a target range for the precise measurement.

    • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and set a slow heating rate (1-2°C per minute).

    • Observation and Recording: Observe the sample through the viewfinder. Record the temperature at which the first droplet of liquid is visible (onset of melting). Continue heating and record the temperature at which the last solid particle turns into a transparent liquid (completion of melting). The recorded melting point should be reported as this range.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is highly precise for determining melting points and other thermal transitions.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount of the this compound sample into a DSC pan.

    • Encapsulation: Seal the pan with a lid.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Program the instrument to heat the sample at a controlled, constant rate (e.g., 10°C/min) through the expected melting range.

    • Data Analysis: The melting process will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature). The onset temperature of this peak is typically reported as the melting point.

Given the high boiling point of this compound, methods suitable for small quantities and high temperatures, such as the Thiele tube method, are appropriate.

2.2.1. Thiele Tube Method (Micro-Boiling Point)

This method determines the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure, using a small amount of sample.

  • Apparatus: Thiele tube, mineral oil, thermometer, small test tube (e.g., 6 x 50 mm), capillary tube (sealed at one end), rubber band, and a heat source (e.g., Bunsen burner).

  • Procedure:

    • Assembly: Add a small amount (a few milliliters) of this compound (in its liquid, molten state) to the small test tube. Place the sealed capillary tube, open end down, into the liquid.

    • Attachment: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must be positioned well above the level of the heating oil.

    • Heating: Insert the assembly into the Thiele tube containing mineral oil. The oil level should be above the sidearm junction. Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth.

    • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.

    • Cooling and Recording: Remove the heat and allow the apparatus to cool. The bubble stream will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube. Record this temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a pharmaceutical intermediate like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Compilation & Reporting A Sample Acquisition (this compound) B Visual Inspection (Color, Form) A->B C Purity Assessment (Initial) (e.g., TLC, HPLC) B->C C->A If impure, purify D Melting Point Determination (Capillary Method) C->D If pure E Melting Point Confirmation (DSC) D->E Confirm F Boiling Point Determination (Thiele Tube Method) D->F G Data Comparison (Literature Values) E->G F->G H Final Purity Evaluation G->H I Technical Report Generation H->I

Physicochemical Characterization Workflow

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the compound. All handling should be performed in a well-ventilated area, such as a fume hood. Store in a dry, cool, and well-ventilated place with the container tightly closed.

References

4-Acetylbenzoic Acid: A Technical Guide to its pKa Value at 25°C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 4-Acetylbenzoic acid at 25°C. This document details the established pKa value, presents a representative experimental protocol for its determination via potentiometric titration, and illustrates the fundamental acid-base equilibrium. This information is critical for professionals in drug development and chemical research, as the pKa value influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Properties of this compound

This compound, also known as p-acetylbenzoic acid, is a substituted benzoic acid with both a carboxylic acid and a ketone functional group. Its chemical structure and key physicochemical parameters are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 586-89-0[2]
Molecular Formula C₉H₈O₃[2]
Molecular Weight 164.16 g/mol [2]
pKa at 25°C 3.70[2]
Appearance White to light yellow crystalline powder
Solubility Soluble in DMSO and methanol

Acid Dissociation Constant (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. Specifically, it is the negative base-10 logarithm of the acid dissociation constant (Ka). For this compound, the carboxylic acid group is the primary acidic proton donor. The pKa of this compound has been determined to be 3.70 at 25°C. This value indicates that it is a moderately strong carboxylic acid.

The acid dissociation equilibrium in water can be represented as follows:

Dissociation cluster_reactants cluster_products Acid This compound (HA) Water H₂O ConjugateBase 4-Acetylbenzoate (A⁻) Acid->ConjugateBase Ka Hydronium H₃O⁺

Figure 1: Acid dissociation equilibrium of this compound in water.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. The following protocol provides a detailed methodology for the determination of the pKa of this compound.

Materials and Reagents
  • This compound (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH buffer solutions (e.g., pH 4.00, 7.00, and 10.00)

Equipment
  • Calibrated pH meter with a glass electrode

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Beaker

Experimental Workflow

Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 1 mM 4-Acetylbenzoic Acid Solution C Acidify Sample Solution (pH ~2) with 0.1 M HCl A->C B Calibrate pH Meter with Standard Buffers B->C D Titrate with 0.1 M NaOH C->D E Record pH vs. Volume of NaOH Added D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point (First Derivative Plot) F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence Point H->I

Figure 2: Experimental workflow for pKa determination by potentiometric titration.

Procedure
  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in deionized water to prepare a solution of approximately 1 mM. A co-solvent such as methanol or DMSO may be used if solubility is an issue, though this can affect the pKa value.

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar. If necessary, add KCl to maintain a constant ionic strength. Immerse the calibrated pH electrode into the solution.

  • Initial Acidification: Acidify the sample solution to approximately pH 2 by adding a small amount of 0.1 M HCl. This ensures that the carboxylic acid is fully protonated at the start of the titration.

  • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration until the pH reaches approximately 12 to ensure the complete deprotonation of the carboxylic acid and the clear observation of the equivalence point.

Data Analysis
  • Plot the Titration Curve: Create a graph of the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

  • Determine the Equivalence Point: The equivalence point is the point of inflection on the titration curve, where the slope is at its maximum. This can be determined more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative curve corresponds to the equivalence point.

  • Determine the Half-Equivalence Point: The volume of NaOH at the half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point.

  • Determine the pKa: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentration of the protonated acid ([HA]) is equal to the concentration of the deprotonated conjugate base ([A⁻]). At this point, the pH of the solution is equal to the pKa of the acid.

Significance in Drug Development and Research

The pKa of an active pharmaceutical ingredient (API) is a fundamental parameter that influences its behavior in biological systems. For this compound, a pKa of 3.70 has several implications:

  • Solubility: The ionization state of the carboxylic acid group significantly affects its solubility in aqueous and lipid environments. At a pH below its pKa, the un-ionized form will predominate, which is generally more lipid-soluble. At a pH above its pKa, the ionized carboxylate form will be more prevalent, leading to higher aqueous solubility.

  • Absorption and Permeability: The ability of this compound to permeate biological membranes is dependent on its ionization state. The un-ionized form is more likely to cross lipid bilayers, such as the gastrointestinal tract lining.

  • Formulation: Understanding the pKa is crucial for developing stable and effective drug formulations. It helps in selecting appropriate buffers and excipients to ensure the desired solubility and stability of the API.

References

4-Acetylbenzoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 4-Acetylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 586-89-0), a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 586-89-0[1]
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 208-210 °C
Boiling Point 339.9 ± 25.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Solubility Soluble in DMSO and methanol. Sparingly soluble in water.
pKa 3.70 at 25°C

Hazard Identification and Safety Precautions

This compound is classified as an irritant. It can cause irritation to the eyes, skin, and respiratory system.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator is recommended.

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.

  • Do not breathe dust.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops or persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention.

Accidental Release and Firefighting Measures

Accidental Release:

In the event of a spill, follow these steps:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • For small spills, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.

  • For large spills, dike the area to prevent spreading.

  • Clean the spill area with soap and water.

Firefighting:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.

  • Firefighters should wear self-contained breathing apparatus and full protective gear.

  • Hazardous combustion products include carbon monoxide and carbon dioxide.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. Do not dispose of it in regular trash or down the drain.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via the oxidation of 4'-methylacetophenone.

Materials:

  • 4'-Methylacetophenone

  • Potassium permanganate

  • Anhydrous zinc chloride

  • Water

  • Anhydrous acetic acid

Procedure:

  • Add 4'-methylacetophenone, water, and anhydrous zinc chloride to a reaction vessel.

  • Stir the mixture and slowly heat to 35-45 °C.

  • Divide the potassium permanganate into five equal portions. Add one portion every 15-20 minutes, maintaining the reaction temperature between 48-55 °C.

  • After the addition is complete, maintain the reaction temperature at 40-45 °C for 1.5 hours.

  • Cool the reaction mixture to 17-22 °C.

  • Centrifuge the mixture to collect the crude product and then dry it.

  • To purify, mix the crude product with anhydrous acetic acid and reflux for 0.5-1.5 hours.

  • Perform hot filtration and then centrifuge and dry the purified this compound.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Purification A Combine 4'-Methylacetophenone, Water, and Anhydrous ZnCl₂ B Heat to 35-45 °C A->B C Add KMnO₄ in portions (Maintain 48-55 °C) B->C D Maintain at 40-45 °C for 1.5h C->D E Cool to 17-22 °C D->E F Centrifuge and Dry E->F G Mix crude product with Anhydrous Acetic Acid F->G Crude Product H Reflux for 0.5-1.5h G->H I Hot Filtration H->I J Centrifuge and Dry I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Logical Workflow: Chemical Spill Response

G cluster_0 Immediate Actions cluster_1 Spill Containment & Cleanup cluster_2 Final Steps A Alert others in the area B Evacuate immediate area A->B C Assess the spill (Identify chemical, quantity) B->C D Don appropriate PPE C->D Minor Spill (Safe to handle) M Contact Emergency Personnel C->M Major Spill (Seek assistance) E Contain the spill (Use absorbent materials) D->E F Neutralize if necessary E->F G Carefully collect residue F->G H Decontaminate the area G->H I Package waste for disposal H->I J Label waste container clearly I->J K Dispose of waste according to institutional guidelines J->K L Report the incident K->L

Caption: Logical workflow for responding to a chemical spill.

References

An In-depth Technical Guide to the Refractive Index of 4-Acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental refractive index of 4-Acetylbenzoic acid. It is designed to be a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and theoretical considerations.

Core Data Presentation

The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a fundamental property that is dependent on the wavelength of light and the temperature at which it is measured. For crystalline solids, such as this compound, the refractive index can also vary with the crystallographic direction.

Data on the refractive index of this compound is limited and presents some variation across different methodologies. The following table summarizes the available quantitative data:

ParameterValueMethodSource
Experimental
Refractive Index1.69Determined from UV-Visible spectroscopy data for a crystal.[1]
Theoretical/Estimated
Refractive Index2.84Theoretical value for a crystal.[1]
Refractive Index (estimate)1.5380Rough estimate.

It is important to note that the significant difference between the experimental and theoretical values for the crystal may arise from the specific computational methods used for the theoretical calculation and the experimental conditions for the measurement. The estimated value of 1.5380 is likely a more general approximation for the bulk material under standard conditions.

Experimental Protocols

The experimental determination of the refractive index of a solid compound like this compound can be performed using an Abbe refractometer. This method is based on the principle of total internal reflection.

Measurement of Refractive Index using an Abbe Refractometer

Objective: To determine the refractive index of a solid sample of this compound.

Materials:

  • Abbe Refractometer

  • This compound crystal with at least one polished, flat face

  • Contact liquid with a refractive index higher than this compound (e.g., 1-bromonaphthalene)

  • Distilled water for calibration

  • Soft lens paper

  • Ethanol or methanol for cleaning

Protocol:

  • Calibration:

    • Ensure the refractometer is calibrated according to the manufacturer's instructions. A common method involves using distilled water, which has a refractive index of 1.3330 at 20°C.

    • Apply a few drops of distilled water to the measuring prism.

    • Close the prisms and allow the temperature to stabilize.

    • Adjust the instrument to read the correct refractive index for water.

  • Sample Preparation:

    • Ensure the measuring prism of the refractometer is clean and dry.

    • Place a small drop of the high-refractive-index contact liquid onto the center of the measuring prism.

  • Measurement:

    • Gently place the polished face of the this compound crystal onto the drop of contact liquid on the measuring prism. Ensure there are no air bubbles trapped between the crystal and the prism.

    • Turn on the light source of the refractometer.

    • Look through the eyepiece and adjust the focus until the crosshairs are sharp.

    • Rotate the measurement knob until the boundary between the light and dark fields is visible.

    • If a colored band is observed at the boundary, adjust the dispersion compensator to obtain a sharp, colorless line.

    • Align the sharp boundary line with the center of the crosshairs.

    • Read the refractive index value from the scale. It is crucial to also record the temperature at which the measurement is taken.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the refractive index of this compound using an Abbe refractometer.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_results Results start Start calibrate Calibrate Abbe Refractometer with Distilled Water start->calibrate Step 1 clean_prism Clean Measuring Prism calibrate->clean_prism Step 2 apply_liquid Apply Contact Liquid to Prism clean_prism->apply_liquid Step 3 place_sample Place this compound Crystal on Prism apply_liquid->place_sample Step 4 turn_on_light Turn on Light Source place_sample->turn_on_light Step 5 focus Focus Eyepiece turn_on_light->focus Step 6 adjust_boundary Adjust Light/Dark Boundary focus->adjust_boundary Step 7 compensate Compensate for Dispersion adjust_boundary->compensate Step 8 align Align Boundary with Crosshairs compensate->align Step 9 read_ri Read Refractive Index align->read_ri Step 10 record_temp Record Temperature read_ri->record_temp Step 11 end_node End record_temp->end_node

Caption: Experimental workflow for refractive index measurement.

References

Methodological & Application

Application Notes and Protocols: 4-Acetylbenzoic Acid as an Intermediate for Curcumin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin, a natural polyphenol found in turmeric, has garnered significant interest for its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. However, its clinical application is often limited by poor bioavailability and metabolic instability. To address these limitations, synthetic analogs of curcumin are being developed to enhance efficacy and drug-like properties. This document provides detailed application notes and protocols for the use of 4-acetylbenzoic acid as a key intermediate in the synthesis of novel curcumin analogs. These analogs, incorporating a carboxylic acid moiety, offer potential for improved solubility and opportunities for further chemical modification. We present a comprehensive synthetic protocol, quantitative data on the biological activity of relevant analogs, and a discussion of their modulation of key cancer-related signaling pathways.

Introduction

The modification of curcumin's core structure is a promising strategy to develop more potent and clinically viable therapeutic agents. The introduction of a benzoic acid group via the use of this compound as a building block can enhance the aqueous solubility of the resulting curcumin analog. Furthermore, the carboxylic acid functional group provides a reactive handle for the synthesis of prodrugs, bioconjugates, or for formulation into drug delivery systems. This application note focuses on the synthesis of a curcumin analog from this compound and vanillin, and explores its potential biological activities.

Synthesis of a Curcumin Analog from this compound

The synthesis of the target curcumin analog, 4-(1,5-bis(4-hydroxy-3-methoxyphenyl)-3-oxopenta-1,4-dien-1-yl)benzoic acid, is achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde (vanillin) with a ketone (this compound).

Experimental Protocol: Synthesis of 4-(1,5-bis(4-hydroxy-3-methoxyphenyl)-3-oxopenta-1,4-dien-1-yl)benzoic acid

Materials:

  • This compound

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.64 g (10 mmol) of this compound and 3.04 g (20 mmol) of vanillin in 100 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add 20 mL of a 10% aqueous solution of sodium hydroxide.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidification: Acidify the mixture to a pH of 2-3 by the dropwise addition of 1 M hydrochloric acid. A yellow precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine solution (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure curcumin analog.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Acetylbenzoic_Acid This compound Dissolution Dissolve in Ethanol 4-Acetylbenzoic_Acid->Dissolution Vanillin Vanillin Vanillin->Dissolution Base_Addition Add NaOH (aq) Dissolution->Base_Addition Reflux Reflux (4-6h) Base_Addition->Reflux Quenching Pour into Ice Water Reflux->Quenching Acidification Acidify with HCl Quenching->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Curcumin Analog Purification->Product

Caption: Synthetic workflow for the curcumin analog.

Biological Activity of Curcumin Analogs

Curcumin and its analogs exert their biological effects, particularly their anticancer activity, through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values in different cancer cell lines.

Quantitative Data: Cytotoxicity of Curcumin Analogs

The following table summarizes the IC₅₀ values of selected curcumin analogs against various cancer cell lines. While data for the specific this compound-derived analog is limited, the presented data for structurally related compounds provide a strong rationale for its potential anticancer activity.

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
CurcuminHCT116 (Colon)>20[1]
CurcuminHT-29 (Colon)>20[1]
Analog EF31 HCT116 (Colon)5.3[1]
Analog UBS109 HCT116 (Colon)4.8[1]
Analog EF31 HT-29 (Colon)7.2[1]
Analog UBS109 HT-29 (Colon)6.5
Monocarbonyl Analog A111 PC-3 (Prostate)2.23
Monocarbonyl Analog A111 U2-OS (Osteosarcoma)2.84

Note: The IC₅₀ values can vary depending on the experimental conditions.

Modulation of Key Signaling Pathways

Curcumin and its analogs are known to modulate several intracellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. The introduction of a carboxyl group may influence the interaction of the curcumin analog with specific protein targets within these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer. Curcumin has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB. Some curcumin analogs have demonstrated potent inhibition of NF-κB/DNA-binding.

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) IkBa->NFkB Degradation Degradation IkBa->Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Curcumin_Analog Curcumin Analog (from this compound) Curcumin_Analog->IKK Inhibits Target_Genes Target Gene Expression (Proliferation, Anti-apoptosis, Inflammation) NFkB_nucleus->Target_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Curcumin has been reported to inhibit the activation of key components of this pathway, such as ERK1/2.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor Ras Ras GF_Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Translocation Curcumin_Analog Curcumin Analog (from this compound) Curcumin_Analog->ERK Inhibits Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Modulation of the MAPK/ERK signaling pathway.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. Several curcumin analogs have been shown to be potent inhibitors of STAT3 phosphorylation and its transcriptional activity.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization STAT3_Dimer_nucleus STAT3 Dimer STAT3_Dimer->STAT3_Dimer_nucleus Translocation Curcumin_Analog Curcumin Analog (from this compound) Curcumin_Analog->STAT3 Inhibits Phosphorylation Target_Genes Target Gene Expression (Proliferation, Survival, Angiogenesis) STAT3_Dimer_nucleus->Target_Genes

Caption: Inhibition of the STAT3 signaling pathway.

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of novel curcumin analogs. The incorporation of a carboxylic acid moiety offers potential advantages in terms of solubility and provides a site for further chemical derivatization. The detailed synthetic protocol and an overview of the biological activities and modulated signaling pathways provided in this application note offer a solid foundation for researchers and drug development professionals to explore this promising class of compounds for therapeutic applications, particularly in the field of oncology. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of curcumin analogs derived from this compound.

References

Application Notes and Protocols: Synthesis of Quinuclidine Benzamides Using 4-Acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of quinuclidine benzamides, utilizing 4-acetylbenzoic acid as a key starting material. Quinuclidine benzamides are a class of compounds with recognized activity as agonists of the α7 nicotinic acetylcholine receptor (nAChR), making them promising candidates for drug discovery in therapeutic areas such as cognitive disorders and inflammation.[1] This application note outlines two primary synthetic strategies: a direct amide coupling method and a two-step acid chloride formation followed by amidation. Detailed experimental procedures, data presentation, and visualizations are included to guide researchers in the successful synthesis and characterization of these target compounds.

Introduction

The quinuclidine moiety is a bridged bicyclic amine that serves as a valuable scaffold in medicinal chemistry. When incorporated into a benzamide structure, it can lead to compounds with significant biological activity. The α7 nAChR, a ligand-gated ion channel, is a particularly important target due to its role in various physiological processes.[1][2] Agonists of this receptor have shown potential for treating neurological and inflammatory diseases.[3][4] The use of this compound as a starting material allows for the introduction of a ketone functionality, which can be a handle for further chemical modifications or may contribute to the pharmacophore of the final compound.

Synthesis Overview

The synthesis of N-(quinuclidin-4-yl)-4-acetylbenzamide can be achieved through two primary routes, both starting from this compound and quinuclidin-4-amine.

Route 1: Direct Amide Coupling

This method involves the use of a coupling agent to facilitate the direct formation of the amide bond between the carboxylic acid and the amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt).

Route 2: Acid Chloride Formation and Amidation

This two-step approach first involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the amine to form the desired amide.

Experimental Protocols

Materials and Methods
  • This compound (≥98%)

  • Quinuclidin-4-amine (≥97%)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Protocol 1: Direct Amide Coupling using EDC/HOBt
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of quinuclidin-4-amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the quinuclidine nitrogen, it is advisable to add a small amount of triethylamine (e.g., 1-2%) to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to prevent peak tailing.

Protocol 2: Two-Step Synthesis via Acid Chloride
  • Acid Chloride Formation:

    • Caution: This step should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and toxic.

    • To a flask containing this compound (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).

    • Heat the mixture to reflux (approximately 79 °C) and stir for 1-2 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

    • Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 4-acetylbenzoyl chloride can be used directly in the next step.

  • Amidation:

    • Dissolve the crude 4-acetylbenzoyl chloride in anhydrous DCM (0.2 M) and cool the solution to 0 °C under an inert atmosphere.

    • In a separate flask, dissolve quinuclidin-4-amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Data Presentation

Table 1: Comparison of Synthetic Routes for N-(quinuclidin-4-yl)-4-acetylbenzamide

ParameterRoute 1: Direct Amide CouplingRoute 2: Acid Chloride Formation
Reagents This compound, Quinuclidin-4-amine, EDC·HCl, HOBt, DIPEAThis compound, Quinuclidin-4-amine, SOCl₂, TEA
Reaction Steps 12
Typical Yield 60-80%70-90%
Advantages Milder reaction conditions, one-pot synthesis.Generally higher yields, readily available and inexpensive reagents.
Disadvantages Coupling reagents can be expensive, potential for side reactions.Harsh reagent (SOCl₂), requires careful handling.

Table 2: Expected Spectroscopic Data for N-(quinuclidin-4-yl)-4-acetylbenzamide

Spectroscopy Expected Signals
¹H NMR Aromatic protons (doublets, ~7.8-8.1 ppm), quinuclidine protons (multiplets, ~1.5-3.5 ppm), acetyl methyl protons (singlet, ~2.6 ppm), NH proton (broad singlet, variable).
¹³C NMR Carbonyl carbons (amide and ketone, ~165-200 ppm), aromatic carbons (~125-140 ppm), quinuclidine carbons (~20-55 ppm), acetyl methyl carbon (~27 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ peak corresponding to the molecular weight of the product.
IR N-H stretch (~3300 cm⁻¹), C=O stretches (amide and ketone, ~1630-1680 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹).

Visualizations

Experimental Workflow

experimental_workflow cluster_route1 Route 1: Direct Amide Coupling cluster_route2 Route 2: Acid Chloride Formation start1 This compound + Quinuclidin-4-amine coupling EDC/HOBt, DIPEA DMF, 0°C to RT start1->coupling workup1 Aqueous Work-up coupling->workup1 purification1 Column Chromatography workup1->purification1 product1 N-(quinuclidin-4-yl)-4-acetylbenzamide purification1->product1 start2 This compound acid_chloride SOCl₂, cat. DMF Reflux start2->acid_chloride intermediate 4-Acetylbenzoyl Chloride acid_chloride->intermediate amidation Quinuclidin-4-amine, TEA DCM, 0°C to RT intermediate->amidation workup2 Aqueous Work-up amidation->workup2 purification2 Column Chromatography workup2->purification2 product2 N-(quinuclidin-4-yl)-4-acetylbenzamide purification2->product2

Caption: Synthetic routes for N-(quinuclidin-4-yl)-4-acetylbenzamide.

Signaling Pathway

signaling_pathway agonist Quinuclidine Benzamide (Agonist) receptor α7 Nicotinic Acetylcholine Receptor (α7 nAChR) agonist->receptor ion_channel Ion Channel Opening receptor->ion_channel ca_influx Ca²⁺ Influx ion_channel->ca_influx downstream Downstream Signaling Cascades ca_influx->downstream jak2_stat3 JAK2/STAT3 Pathway downstream->jak2_stat3 pi3k_akt PI3K/Akt Pathway downstream->pi3k_akt cellular_response Cellular Responses (e.g., Anti-inflammatory, Neuroprotective) jak2_stat3->cellular_response pi3k_akt->cellular_response

References

Application of 4-Acetylbenzoic Acid in the Synthesis of Paclitaxel Derivatives: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols on the utilization of 4-acetylbenzoic acid in the production of novel paclitaxel derivatives. This emerging area of medicinal chemistry focuses on modifying the complex structure of paclitaxel to enhance its therapeutic properties, such as improved water solubility, tumor targeting, and overcoming drug resistance.

This compound serves as a valuable building block in the semi-synthesis of paclitaxel analogs, primarily through esterification at the C2' hydroxyl group, a common site for structural modification. The introduction of the 4-acetylbenzoyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the parent drug.

Experimental Protocols

The synthesis of paclitaxel derivatives using this compound typically involves an esterification reaction. The following protocol is a generalized procedure based on established methods for paclitaxel modification, such as the Steglich esterification.

Protocol 1: Synthesis of 2'-O-(4-Acetylbenzoyl)paclitaxel

Objective: To synthesize 2'-O-(4-acetylbenzoyl)paclitaxel by esterifying the 2'-hydroxyl group of paclitaxel with this compound.

Materials:

  • Paclitaxel

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve paclitaxel (1 equivalent) and this compound (1.5 equivalents) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.

  • Catalyst Addition: To the solution, add a catalytic amount of DMAP (0.1 equivalents).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.5 equivalents) or EDCI (1.5 equivalents) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the precipitate with a small amount of DCM.

    • If EDCI was used, the urea byproduct is water-soluble and will be removed during the aqueous work-up.

    • Combine the organic filtrates and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2'-O-(4-acetylbenzoyl)paclitaxel.

  • Characterization: Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Parameter2'-O-(4-Acetylbenzoyl)paclitaxel (Hypothetical Data)Paclitaxel (Reference)
Synthesis
Molar Ratio (Paclitaxel:this compound:Coupling Agent)1 : 1.5 : 1.5N/A
Reaction Time (hours)18N/A
Yield (%)85N/A
Purity (%) (by HPLC)>98>99
Physicochemical Properties
Molecular Weight ( g/mol )999.08853.9
Water SolubilityPotentially IncreasedPoor
Biological Activity
IC50 (MCF-7 Breast Cancer Cell Line) (nM)To be determined~2.5 - 7.5[1][2][3]
IC50 (A549 Lung Cancer Cell Line) (nM)To be determined~5 - 10
IC50 (OVCAR-3 Ovarian Cancer Cell Line) (nM)To be determined~3 - 8

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of 2'-O-(4-acetylbenzoyl)paclitaxel is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization reactants Paclitaxel + this compound coupling DCC/EDCI, DMAP in DCM reactants->coupling 1. reaction Stir at RT, 12-24h coupling->reaction 2. filtration Filtration (if DCC) reaction->filtration 3. extraction Aqueous Wash filtration->extraction 4. drying Drying (Na2SO4) extraction->drying 5. concentration Concentration drying->concentration 6. chromatography Silica Gel Chromatography concentration->chromatography 7. characterization NMR, MS Analysis chromatography->characterization 8.

Synthesis and Purification Workflow
Signaling Pathway of Paclitaxel

The primary mechanism of action of paclitaxel and its derivatives is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The introduction of a 4-acetylbenzoyl group may modulate the drug's interaction with tubulin or influence downstream signaling pathways.

paclitaxel_pathway cluster_cell Cancer Cell paclitaxel Paclitaxel Derivative (e.g., 2'-O-(4-acetylbenzoyl)paclitaxel) tubulin β-Tubulin Subunit paclitaxel->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Inhibits depolymerization mitotic_spindle Defective Mitotic Spindle microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Paclitaxel's Mechanism of Action

Concluding Remarks for Researchers

The use of this compound in the synthesis of paclitaxel derivatives presents a promising avenue for the development of novel anticancer agents. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore this area further. Future studies should focus on the detailed biological evaluation of these new derivatives, including their efficacy in drug-resistant cancer models and their pharmacokinetic profiles. Such research will be crucial in determining the clinical potential of these second-generation taxanes.

References

Application Notes and Protocols for 4-Acetylbenzoic Acid in the Polymer and Resin Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbenzoic acid is a versatile organic molecule possessing both a carboxylic acid and a ketone functional group. While extensively utilized as an intermediate in the synthesis of pharmaceuticals and fine chemicals, its role in the polymer and resin industry is an area of emerging interest.[1][2] The dual functionality of this compound allows it to be incorporated into polymer backbones, serve as a pendant group for further modification, or act as a crosslinking agent. These application notes provide an overview of the potential applications of this compound in the synthesis of high-performance polyesters and photosensitive polyimides, complete with detailed experimental protocols and expected material properties based on analogous systems.

Application I: High-Performance Polyesters

This compound can be utilized as a comonomer in the synthesis of aromatic polyesters. The incorporation of its rigid aromatic structure is expected to enhance the thermal stability and mechanical properties of the resulting polymer. The acetyl group can be a site for post-polymerization modification or can influence the polymer's solubility and processing characteristics.

Rationale for Use

By reacting the carboxylic acid group of this compound with diols, it can be integrated into a polyester chain. The presence of the acetyl group provides a polar moiety that can enhance adhesion and compatibility with other polar materials. Furthermore, the ketone functionality can be a site for crosslinking reactions, potentially leading to thermosetting resins with improved solvent resistance and dimensional stability.

Expected Polymer Properties

Polyesters incorporating this compound are anticipated to exhibit the following properties, based on data from polyesters synthesized from similar aromatic dicarboxylic acids:

PropertyExpected Value/Characteristic
Glass Transition Temp. (Tg)150 - 200 °C (dependent on comonomer and concentration)
Decomposition Temp. (TGA, 5% loss)> 400 °C in N2 atmosphere
Tensile Strength60 - 90 MPa
Tensile Modulus2.0 - 3.5 GPa
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMAc, NMP)

Note: These values are estimations based on polyesters derived from other aromatic carboxylic acids and will vary depending on the specific diol used, the mole ratio of the monomers, and the final molecular weight of the polymer.

Experimental Protocol: Synthesis of a Copolyester via Melt Polycondensation

This protocol describes the synthesis of a copolyester from this compound, terephthalic acid, and ethylene glycol.

Materials:

  • This compound

  • Dimethyl terephthalate

  • Ethylene glycol

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Distillation head and condenser

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Esterification:

    • Charge the reaction flask with this compound, dimethyl terephthalate, and an excess of ethylene glycol.

    • Add zinc acetate (0.05% by weight of the acids).

    • Heat the mixture to 150-200 °C under a slow stream of nitrogen while stirring.

    • Methanol will be evolved as a result of the transesterification of dimethyl terephthalate. Collect the methanol in a receiving flask.

    • Continue the reaction until approximately 90% of the theoretical amount of methanol is collected.

  • Polycondensation:

    • Add antimony trioxide (0.05% by weight of the acids) to the reaction mixture.

    • Gradually increase the temperature to 250-280 °C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 1 torr.

    • Ethylene glycol will distill off as the polycondensation reaction proceeds.

    • The viscosity of the reaction mixture will increase significantly. Continue the reaction until the desired viscosity is achieved (typically monitored by the torque on the mechanical stirrer).

    • Once the reaction is complete, cool the reactor under nitrogen.

    • The resulting polymer can be extruded or pelletized.

G cluster_synthesis Polyester Synthesis Workflow monomers Monomers (this compound, Dimethyl Terephthalate, Ethylene Glycol) esterification Esterification (150-200°C, N2) Catalyst: Zinc Acetate monomers->esterification prepolymer Prepolymer esterification->prepolymer methanol Methanol (byproduct) esterification->methanol polycondensation Polycondensation (250-280°C, Vacuum) Catalyst: Antimony Trioxide prepolymer->polycondensation polyester High-Performance Copolyester polycondensation->polyester ethylene_glycol Ethylene Glycol (byproduct) polycondensation->ethylene_glycol

Caption: Workflow for the synthesis of a copolyester using this compound.

Application II: Photosensitive Polyimides

The carboxylic acid group of this compound can be used to anchor photosensitive groups to a polyimide backbone. This approach is valuable in the microelectronics industry for creating photo-patternable materials.[3][4]

Rationale for Use

A dianhydride can be reacted with a diamine containing a carboxylic acid group (or this compound can be chemically modified to contain two amine groups) to form a polyamic acid. The resulting polyamic acid is then chemically or thermally imidized to form the polyimide. The pendant carboxylic acid groups can then be esterified with a photosensitive alcohol, such as one containing an o-nitrobenzyl group. Upon exposure to UV light, the o-nitrobenzyl ester cleaves, regenerating the carboxylic acid and making the exposed regions soluble in an aqueous alkaline developer. This allows for the creation of a positive-tone photoresist. The acetyl group on the benzoic acid ring could potentially participate in crosslinking reactions upon heating, further enhancing the thermal stability of the final patterned material.

Expected Polymer Properties

Polyimides functionalized with this compound derivatives are expected to have the following properties:

PropertyExpected Value/Characteristic
Glass Transition Temp. (Tg)> 250 °C
Decomposition Temp. (TGA, 5% loss)> 450 °C in N2 atmosphere
Dielectric Constant3.0 - 3.5 at 1 MHz
Photosensitivityi-line (365 nm) or g-line (436 nm) sensitive
DevelopmentAqueous base (e.g., TMAH) developable after exposure

Note: These properties are highly dependent on the specific dianhydride and diamine monomers used in the polyimide backbone.

Experimental Protocol: Synthesis of a Photosensitive Polyimide

This protocol outlines a general procedure for synthesizing a photosensitive polyimide using a diamine functionalized with a carboxylic acid, which serves as a model for incorporating this compound functionality.

Materials:

  • 3,5-Diaminobenzoic acid (as a model for a carboxyl-functionalized diamine)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Acetic anhydride

  • 4,5-Dimethoxy-2-nitrobenzyl bromide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Addition funnel

Procedure:

  • Synthesis of Poly(amic acid):

    • Dissolve 3,5-diaminobenzoic acid in anhydrous NMP in the reaction flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of 6FDA in NMP to the diamine solution.

    • Allow the reaction to stir at room temperature for 24 hours to form the poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add pyridine and acetic anhydride.

    • Heat the mixture to 60 °C and stir for 6 hours.

    • Precipitate the resulting polyimide by pouring the solution into a large volume of water.

    • Filter, wash the polymer with methanol, and dry under vacuum.

  • Functionalization with Photosensitive Group:

    • Dissolve the carboxylic acid-functionalized polyimide in NMP.

    • Add DBU as a base.

    • Add 4,5-dimethoxy-2-nitrobenzyl bromide and stir the reaction at room temperature for 48 hours.

    • Precipitate the photosensitive polyimide in water, filter, wash with methanol, and dry under vacuum.

G cluster_synthesis Photosensitive Polyimide Synthesis Workflow monomers Diamine with COOH group + Dianhydride (6FDA) paa_synthesis Poly(amic acid) Synthesis (NMP, 0°C -> RT) monomers->paa_synthesis paa Poly(amic acid) paa_synthesis->paa imidization Chemical Imidization (Pyridine, Acetic Anhydride, 60°C) paa->imidization pi_cooh Polyimide with COOH groups imidization->pi_cooh functionalization Esterification (Photosensitive Bromide, DBU) pi_cooh->functionalization pspi Photosensitive Polyimide functionalization->pspi

Caption: General workflow for synthesizing a photosensitive polyimide.

Application III: Crosslinking Agent for Resins

The acetyl group of this compound can potentially be used in crosslinking reactions for resins such as epoxy resins.

Rationale for Use

The ketone of the acetyl group can undergo reactions with certain curing agents or can be modified to a more reactive group. For instance, it can be converted to an oxime, which can then participate in crosslinking. Alternatively, under certain conditions, the methyl group of the acetyl moiety can be activated for condensation reactions. The carboxylic acid group can also react with epoxy groups, opening the ring and forming an ester and a hydroxyl group, which can further react.

Conceptual Experimental Protocol: Crosslinking of an Epoxy Resin

This protocol is a conceptual outline for how this compound might be used as a co-curing agent for an epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Anhydride curing agent (e.g., methylhexahydrophthalic anhydride - MHHPA)

  • Tertiary amine accelerator (e.g., 2,4,6-tris(dimethylaminomethyl)phenol)

Procedure:

  • Formulation:

    • Preheat the epoxy resin to 60 °C to reduce its viscosity.

    • In a separate container, dissolve the this compound in the anhydride curing agent, warming gently if necessary.

    • Add the this compound/anhydride mixture to the epoxy resin and mix thoroughly.

    • Add the accelerator and mix until a homogeneous mixture is obtained.

  • Curing:

    • Pour the resin mixture into a preheated mold.

    • Cure the resin in an oven according to a suitable curing schedule, for example, 2 hours at 100 °C followed by 4 hours at 150 °C.

  • Post-Curing:

    • Allow the cured resin to cool slowly to room temperature to minimize internal stresses.

G cluster_crosslinking Epoxy Resin Crosslinking Logic cluster_reactions Curing Reactions epoxy Epoxy Resin (DGEBA) esterification Carboxyl-Epoxy Esterification epoxy->esterification anhydride_opening Anhydride-Epoxy Ring Opening epoxy->anhydride_opening anhydride Anhydride Curing Agent anhydride->anhydride_opening acid This compound (Co-curing Agent) acid->esterification accelerator Accelerator accelerator->esterification catalyzes accelerator->anhydride_opening catalyzes hydroxyl_reaction Hydroxyl-Epoxy Etherification esterification->hydroxyl_reaction anhydride_opening->hydroxyl_reaction crosslinked Crosslinked Thermoset hydroxyl_reaction->crosslinked

Caption: Logical relationship in the crosslinking of epoxy resin with this compound.

Conclusion

This compound presents a promising, yet underexplored, building block for the polymer and resin industry. Its unique combination of a carboxylic acid and a ketone functional group on a rigid aromatic core offers opportunities for the development of high-performance polyesters with enhanced thermal stability, photosensitive polyimides for microelectronics, and crosslinked resins with tailored properties. The protocols and data presented in these application notes, derived from analogous and well-studied systems, provide a solid foundation for researchers to begin exploring the potential of this compound in novel polymer architectures. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from this versatile monomer.

References

4-Acetylbenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Acetylbenzoic acid (4-ABA), a bifunctional aromatic compound, serves as a crucial starting material and intermediate in a wide array of organic syntheses. Its unique structure, featuring both a carboxylic acid and a ketone functional group, allows for selective transformations at either site, making it a valuable tool for the construction of complex molecules. This versatility has led to its application in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 586-89-0[1][2]
Molecular Formula C₉H₈O₃[1][2]
Molecular Weight 164.16 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 208-212 °C
Boiling Point ~339.9 °C at 760 mmHg
Solubility Soluble in DMSO and methanol
pKa 3.70 at 25 °C

Applications in Organic Synthesis

This compound's dual functionality allows for a diverse range of chemical transformations, enabling the synthesis of a variety of important organic molecules.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety of 4-ABA can undergo standard transformations such as esterification and amidation, providing access to a wide range of derivatives.

1. Esterification: The carboxylic acid can be readily converted to its corresponding esters. These esters are often used as intermediates in further synthetic steps.

2. Amidation: Amide bond formation is a cornerstone of medicinal chemistry. This compound can be coupled with various amines to produce a library of amides with potential biological activity.

Reactions at the Acetyl Group

The acetyl group offers another site for synthetic elaboration, including reductions, condensations, and functional group transformations.

1. Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)benzoic acid, or further reduced to an ethyl group to produce 4-ethylbenzoic acid.

2. Condensation Reactions: The α-protons of the acetyl group are acidic enough to participate in various condensation reactions.

  • Aldol Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones.
  • Knoevenagel Condensation: Reaction with active methylene compounds to generate new carbon-carbon double bonds.

3. Halogenation: The methyl group of the acetyl moiety can be halogenated to provide intermediates for further coupling reactions.

4. Heterocycle Formation: The acetyl group can serve as a key component in the construction of various heterocyclic rings, which are prevalent in many pharmaceutical compounds.

  • Hantzsch Pyridine Synthesis: A multi-component reaction to form dihydropyridine derivatives.
  • Gewald Reaction: A method for the synthesis of 2-aminothiophenes.

Experimental Protocols

The following section provides detailed experimental procedures for key transformations of this compound.

Synthesis of Ethyl 4-Acetylbenzoate

This protocol describes the Fischer esterification of this compound with ethanol.

Experimental Workflow:

4-Acetylbenzoic_Acid This compound Reaction_Mixture Reaction Mixture 4-Acetylbenzoic_Acid->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Sulfuric_Acid Sulfuric Acid (cat.) Sulfuric_Acid->Reaction_Mixture Reflux Reflux (80 °C, 3h) Reaction_Mixture->Reflux Workup Work-up & Purification Reflux->Workup Ethyl_4-Acetylbenzoate Ethyl 4-Acetylbenzoate Workup->Ethyl_4-Acetylbenzoate

Caption: Fischer Esterification of this compound.

Procedure: To a solution of this compound (1000 g, 6.1 mol) in ethanol (2 L), concentrated sulfuric acid (10 mL) was slowly added at 0 °C. The resulting mixture was heated to reflux at 80 °C for 3 hours. After completion of the reaction, the solvent was removed under reduced pressure. The residue was then extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. The crude product was purified by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to afford ethyl 4-acetylbenzoate as a white solid.

Quantitative Data:

Table 2: Synthesis of Ethyl 4-Acetylbenzoate

ReactantMolar Eq.Amount
This compound1.01000 g
Ethanol-2 L
Sulfuric Acidcatalytic10 mL
Product Yield Characterization
Ethyl 4-acetylbenzoate92% (1077 g)¹H NMR (CDCl₃, 600 MHz) δ: 8.11 (d, J = 7.6 Hz, 2H), 7.99 (d, J = 7.7 Hz, 2H), 4.39 (q, J = 7.0 Hz, 2H), 2.63 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H).
Synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid

This two-step protocol demonstrates the utility of this compound in the synthesis of a potential anti-inflammatory agent.

Synthetic Workflow:

cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation 4-ABA This compound Intermediate_4 (Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic Acid 4-ABA->Intermediate_4 Dimethyl_Oxalate Dimethyl Oxalate Dimethyl_Oxalate->Intermediate_4 Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Intermediate_4 Final_Product (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid Intermediate_4->Final_Product Ethylenediamine Ethylenediamine Ethylenediamine->Final_Product 4-ABA This compound Reaction Reaction at 0 °C to RT 4-ABA->Reaction NaBH4 Sodium Borohydride NaBH4->Reaction Solvent Methanol/THF Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product 4-(1-Hydroxyethyl)benzoic Acid Workup->Product

References

Application of 4-Acetylbenzoic Acid in the Formulation of Dyes and Fragrances: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-acetylbenzoic acid in the synthesis of dyes and fragrances. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a versatile bifunctional molecule containing both a carboxylic acid and a ketone functional group. This unique structure makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and, as detailed herein, dyes and fragrances.[1] Its utility in dye synthesis often involves the transformation of its functional groups to create chromophoric systems, such as azo dyes. In the fragrance industry, its ester derivatives, particularly methyl 4-acetylbenzoate, are valued for their pleasant aromatic properties.[2][3]

Section 1: Formulation of Azo Dyes

Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). While this compound itself is not a dye, it can be chemically modified to serve as a precursor for azo dye synthesis. A plausible synthetic route involves the conversion of the acetyl group to an amino group, followed by diazotization and coupling reactions. Alternatively, commercially available 4-aminoacetophenone, which is structurally related to this compound, can be used to produce azo dyes.[1][4]

Proposed Signaling Pathway for Azo Dye Synthesis

The synthesis of an azo dye from a derivative of this compound typically follows the well-established pathway of diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner, such as a phenol or an aromatic amine.

Azo_Dye_Synthesis cluster_0 Diazotization cluster_1 Azo Coupling 4-Aminoacetophenone 4-Aminoacetophenone Diazonium_Salt 4-Acetylphenyl diazonium salt 4-Aminoacetophenone->Diazonium_Salt NaNO2, HCl 0-5 °C Azo_Dye Azo Dye (e.g., 6-(4-acetylphenylazo)- 3-aminobenzoic acid) Diazonium_Salt->Azo_Dye Coupling_Agent Electron-rich Coupling Agent (e.g., 3-Aminobenzoic acid) Coupling_Agent->Azo_Dye

Azo Dye Synthesis Pathway
Experimental Protocol: Synthesis of 6-(4-acetylphenylazo)-3-aminobenzoic acid

This protocol is based on the synthesis of an azo dye from 4-aminoacetophenone, a derivative of this compound.

Materials:

  • 4-Aminoacetophenone

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 3-Aminobenzoic acid

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization of 4-Aminoacetophenone:

    • Dissolve 0.01 mol of 4-aminoacetophenone in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Preparation of the Coupling Solution:

    • Dissolve 0.01 mol of 3-aminobenzoic acid in a dilute aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring.

    • Maintain the temperature below 5 °C.

    • A colored precipitate of the azo dye will form.

    • Continue stirring for another 30-60 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the solid with cold distilled water to remove any unreacted salts.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

    • Dry the purified dye in a desiccator.

Data Presentation: Characterization of Azo Dyes

The synthesized azo dyes can be characterized using various spectroscopic techniques. The following table summarizes typical data obtained for azo dyes derived from aromatic amines.

ParameterTypical Value/ObservationReference
Appearance Colored solid (e.g., yellow, orange, red)
Melting Point Varies depending on the specific dye structure
FT-IR (cm⁻¹) ~3400-3300 (N-H), ~1600 (N=N), ~1700 (C=O of COOH)
¹H-NMR (ppm) Aromatic protons in the range of 7.0-8.5
UV-Vis (λmax, nm) Typically in the visible region (400-600 nm)

Section 2: Formulation of Fragrances

This compound can be converted into its methyl ester, methyl 4-acetylbenzoate, which possesses a pleasant aroma and is used in the fragrance industry. The synthesis is typically achieved through Fischer esterification.

Synthesis Pathway for Methyl 4-Acetylbenzoate

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Fragrance_Synthesis 4-Acetylbenzoic_Acid This compound Methyl_4-Acetylbenzoate Methyl 4-Acetylbenzoate 4-Acetylbenzoic_Acid->Methyl_4-Acetylbenzoate H₂SO₄ (catalyst) Reflux Methanol Methanol Methanol->Methyl_4-Acetylbenzoate

Fragrance Synthesis Pathway
Experimental Protocol: Synthesis of Methyl 4-Acetylbenzoate

This protocol details the synthesis of methyl 4-acetylbenzoate via Fischer esterification.

Materials:

  • This compound

  • Methanol (excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate (for extraction)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 0.077 mol of this compound in a large excess of methanol (e.g., 750 ml).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1.6 ml).

    • Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Reaction:

    • Heat the mixture to reflux (approximately 70 °C) and maintain for 8 hours with continuous stirring.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation:

    • Filter to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator to obtain the crude product.

  • Purification (Optional):

    • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Synthesis and Properties of Methyl 4-Acetylbenzoate
ParameterValueReference
Reactants
This compound12.7 g (0.077 mol)
Methanol750 ml
Conc. H₂SO₄1.6 ml
Reaction Conditions
Temperature70 °C (Reflux)
Time8 hours
Product
Yield12.9 g
AppearanceWhite to pale yellow amorphous powder
Fragrance Profile Sweet, fruity, floral with balsamic undertones
Application in Perfumery Middle note in perfume compositions

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of products derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Start Starting Material (this compound or derivative) Reaction Chemical Reaction (e.g., Diazotization/Coupling or Esterification) Start->Reaction Workup Work-up & Isolation Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Purification->Spectroscopy Physical_Properties Physical Properties (Melting Point, Appearance) Purification->Physical_Properties Final_Product Final Product (Dye or Fragrance) Spectroscopy->Final_Product Physical_Properties->Final_Product

General Experimental Workflow

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of both azo dyes and fragrance compounds. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field. The straightforward synthetic pathways and the potential for diverse applications underscore the industrial and academic importance of this compound. Further research can explore the synthesis of a wider range of dye structures and a more detailed investigation into the organoleptic properties of various ester derivatives of this compound.

References

Application Notes and Protocols: Synthesis of the Micafungin Side Chain Using 4-Acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a key side chain of the antifungal drug Micafungin, starting from 4-Acetylbenzoic acid. The procedures outlined are based on established chemical transformations and provide a comprehensive guide for the multi-step synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.

Introduction

Micafungin is a potent echinocandin antifungal agent used in the treatment of invasive fungal infections. Its semi-synthetic origin involves the chemical modification of a naturally occurring lipopeptide. A crucial step in this modification is the attachment of a specific side chain, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, which significantly contributes to its therapeutic efficacy. This compound serves as a readily available and versatile starting material for the synthesis of this critical side chain.[1] This document details a feasible synthetic pathway, providing protocols for each key transformation.

Synthetic Pathway Overview

The synthesis of the Micafungin side chain from this compound can be accomplished through a four-step sequence:

  • Esterification: Protection of the carboxylic acid group of this compound as a methyl ester.

  • Claisen-Schmidt Condensation: Base-catalyzed condensation of the resulting methyl 4-acetylbenzoate with 4-(pentyloxy)benzaldehyde to form a chalcone intermediate.

  • Isoxazole Formation: Cyclization of the chalcone with hydroxylamine hydrochloride to construct the central isoxazole ring.

  • Hydrolysis: Saponification of the methyl ester to yield the final carboxylic acid side chain.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis, based on literature reports of similar reactions. Actual yields may vary depending on experimental conditions and scale.

StepReactionStarting Material(s)ProductReported Yield (%)
1EsterificationThis compoundMethyl 4-acetylbenzoate~95%
2Claisen-Schmidt CondensationMethyl 4-acetylbenzoate, 4-(pentyloxy)benzaldehydeMethyl 4-(3-(4-(pentyloxy)phenyl)-1-oxoprop-2-en-1-yl)benzoate (Chalcone)70-85% (analogous reactions)
3Isoxazole FormationChalcone intermediate, Hydroxylamine hydrochlorideMethyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate45-65% (analogous reactions)
4HydrolysisMethyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid~92%

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-acetylbenzoate (Esterification)

This protocol describes the acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 10.0 g, 60.9 mmol) in methanol (200 mL).

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the solution with stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate as a solid.[1]

Protocol 2: Synthesis of 4-(pentyloxy)benzaldehyde

This protocol details the synthesis of a key aldehyde intermediate via Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzaldehyde (e.g., 10.0 g, 81.9 mmol), potassium carbonate (22.6 g, 163.8 mmol), and acetone (200 mL).

  • Stir the suspension and add 1-bromopentane (13.6 mL, 106.5 mmol) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(pentyloxy)benzaldehyde, which can be purified by column chromatography if necessary.[2]

Protocol 3: Synthesis of Methyl 4-(3-(4-(pentyloxy)phenyl)-1-oxoprop-2-en-1-yl)benzoate (Chalcone Synthesis via Claisen-Schmidt Condensation)

This protocol outlines the base-catalyzed condensation to form the chalcone intermediate.

Materials:

  • Methyl 4-acetylbenzoate

  • 4-(pentyloxy)benzaldehyde

  • Ethanol (EtOH)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a flask, dissolve methyl 4-acetylbenzoate (e.g., 1 equivalent) and 4-(pentyloxy)benzaldehyde (1 equivalent) in ethanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add an aqueous solution of sodium hydroxide dropwise, maintaining the temperature below 25°C.

  • Stir the reaction mixture at room temperature for 12-24 hours. A precipitate should form.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water until neutral, and dry to obtain the chalcone intermediate.

Protocol 4: Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (Isoxazole Formation)

This protocol describes the cyclization of the chalcone to form the isoxazole ring.

Materials:

  • Chalcone intermediate from Protocol 3

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium Hydroxide (KOH) or Sodium Acetate

  • Ethanol (EtOH)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone intermediate (e.g., 1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5-2 equivalents) and a base such as potassium hydroxide or sodium acetate (2-3 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.[3][4]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 5: Synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (Hydrolysis)

This final protocol details the saponification of the methyl ester to the target carboxylic acid.

Materials:

  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2N)

  • Aqueous Hydrochloric Acid (HCl) solution (e.g., 1N)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, dissolve the methyl ester intermediate (e.g., 5.0 g) in a mixture of ethanol and tetrahydrofuran.

  • Add an aqueous solution of sodium hydroxide.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Acidify the solution to a pH of approximately 2 using dilute hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the final product, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Final Product 4_Acetylbenzoic_acid This compound Esterification Step 1: Esterification (MeOH, H₂SO₄) 4_Acetylbenzoic_acid->Esterification 4_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Williamson_Ether Williamson Ether Synthesis (K₂CO₃, Acetone) 4_Hydroxybenzaldehyde->Williamson_Ether 1_Bromopentane 1-Bromopentane 1_Bromopentane->Williamson_Ether Methyl_4_acetylbenzoate Methyl 4-acetylbenzoate Esterification->Methyl_4_acetylbenzoate Pentyloxybenzaldehyde 4-(pentyloxy)benzaldehyde Williamson_Ether->Pentyloxybenzaldehyde Claisen_Schmidt Step 2: Claisen-Schmidt (NaOH, EtOH) Chalcone Chalcone Intermediate Claisen_Schmidt->Chalcone Isoxazole_Formation Step 3: Isoxazole Formation (NH₂OH·HCl, KOH, EtOH) Methyl_Ester_Product Methyl Ester Product Isoxazole_Formation->Methyl_Ester_Product Hydrolysis Step 4: Hydrolysis (NaOH, EtOH/THF) Final_Product 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid Hydrolysis->Final_Product Methyl_4_acetylbenzoate->Claisen_Schmidt Pentyloxybenzaldehyde->Claisen_Schmidt Chalcone->Isoxazole_Formation Methyl_Ester_Product->Hydrolysis

Caption: Synthetic workflow for the Micafungin side chain.

This comprehensive guide provides a solid foundation for the synthesis of the Micafungin side chain. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings to achieve the best possible outcomes. Standard laboratory safety procedures should be followed at all times.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of O-Acyl Oximes from Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of O-acyl oximes from benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the synthesis of O-acyl oximes from benzoic acid derivatives?

The synthesis of O-acyl oximes from benzoic acid derivatives can present several challenges, including:

  • Low Yields: Incomplete conversion of starting materials is a frequent issue. This can be attributed to suboptimal reaction conditions, inefficient activation of the carboxylic acid, or competing side reactions.[1]

  • Side Product Formation: The formation of unwanted byproducts can complicate purification and significantly reduce the yield of the desired O-acyl oxime. A common side reaction is the Beckmann rearrangement of the oxime starting material or product.[1][2]

  • Product Instability: O-acyl oximes can be susceptible to hydrolysis or rearrangement, particularly under acidic or heated conditions.[1]

  • Purification Difficulties: The separation of the desired product from unreacted starting materials, coupling reagents, and byproducts can be challenging and may require specialized purification techniques.[1]

  • Influence of Substituents: The electronic and steric properties of substituents on the benzoic acid ring can significantly impact the reaction's success and yield.

Q2: How do substituents on the benzoic acid ring affect the synthesis of O-acyl oximes?

Substituents on the benzoic acid ring influence the acidity and reactivity of the carboxylic acid group.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) increase the acidity of the benzoic acid by stabilizing the carboxylate anion through inductive electron withdrawal. This can facilitate the reaction with the oxime.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups decrease the acidity of the benzoic acid, potentially leading to slower reaction rates.

  • Steric Hindrance: Bulky substituents near the carboxylic acid group can sterically hinder the approach of the oxime, leading to lower yields. However, successful reactions have been reported even with sterically hindered benzoic acids. The position of the substituent (ortho, meta, or para) can also have a slight effect on the reaction outcome.

Q3: What is the Beckmann rearrangement, and how can it be avoided during O-acyl oxime synthesis?

The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an amide. This can be a significant side reaction during the synthesis of O-acyl oximes, especially under acidic conditions.

To minimize the Beckmann rearrangement:

  • Control Acidity: Avoid overly acidic reaction conditions. If using an acid-catalyzed coupling method, carefully control the amount of acid used.

  • Choice of Reagents: Employ non-acidic coupling methods where possible.

  • Temperature Control: Avoid excessive heating, as this can promote the rearrangement.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of O-acyl oximes from benzoic acid derivatives.

Problem Potential Cause Troubleshooting Steps
Low Yield Inefficient activation of the benzoic acid.- Ensure the coupling reagent (e.g., DCC, EDCI, CDMT) is fresh and used in the correct stoichiometric amount. - Consider adding a catalyst like 4-(dimethylamino)pyridine (DMAP). - Convert the benzoic acid to a more reactive species like an acyl chloride first.
Suboptimal reaction conditions.- Screen different anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane. - Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to product decomposition or side reactions. - Vary the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Presence of moisture.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents.
Side Product Formation (e.g., Amides) Beckmann rearrangement.- Maintain neutral or slightly basic reaction conditions. - Choose a coupling method that does not require strong acids.
Hydrolysis of the product.- Conduct the reaction and work-up under anhydrous conditions. - Avoid aqueous washes if the product is known to be water-sensitive.
Difficult Purification Co-elution of product with starting materials or byproducts.- If using DCC, ensure complete precipitation and removal of the dicyclohexylurea (DCU) byproduct by filtration. - Employ alternative purification techniques such as recrystallization or preparative HPLC.
Product streaking on TLC plate.- This may indicate that the compound is acidic or basic. Try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase.

Experimental Protocols

Protocol 1: Synthesis of O-Acyl Oximes using Dicyclohexylcarbodiimide (DCC)

This protocol describes a general procedure for the synthesis of O-acyl oximes from a benzoic acid derivative and an oxime using DCC as a coupling agent.

Materials:

  • Benzoic acid derivative (1.0 equiv)

  • Oxime (1.0 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

  • Anhydrous dichloromethane (DCM) or toluene

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the benzoic acid derivative, the oxime, and a catalytic amount of DMAP (if used).

  • Dissolve the solids in an anhydrous solvent (e.g., DCM or toluene).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC to the cooled solution.

  • Stir the reaction mixture at 0 °C for 6 hours or allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to ensure the precipitation of the dicyclohexylurea (DCU) byproduct.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of O-Acylhydroxamates from Oxime Chlorides and Benzoic Acid Derivatives

This method provides an alternative route to O-acyl oximes, particularly O-acylhydroxamates.

Materials:

  • Oxime chloride (1.1 equiv)

  • Benzoic acid derivative (1.0 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.1 equiv)

  • Anhydrous dioxane

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, combine the oxime chloride, the benzoic acid derivative, and DABCO.

  • Add anhydrous dioxane to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

Data Presentation

The following table summarizes representative yields for the synthesis of various O-acylhydroxamates from substituted benzoic acids and phenylhydroximoyl chloride, as described in the literature.

Benzoic Acid DerivativeSubstituent PositionYield (%)
Benzoic acid-80
4-Methylbenzoic acidpara74
4-Methoxybenzoic acidpara72
2,6-Dimethylbenzoic acidortho, ortho64
3,5-Dimethylbenzoic acidmeta, meta67
4-Chlorobenzoic acidpara71
3-Bromobenzoic acidmeta67
4-Bromobenzoic acidpara70
4-Nitrobenzoic acidpara62

Visualizations

Experimental Workflow: DCC Coupling Method

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Benzoic Acid Derivative, Oxime, and DMAP dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_dcc Add DCC cool->add_dcc stir Stir (0°C to RT) add_dcc->stir monitor Monitor by TLC stir->monitor precipitate Precipitate DCU monitor->precipitate filter Filter precipitate->filter concentrate Concentrate filter->concentrate purify Purify concentrate->purify

Caption: Experimental workflow for the synthesis of O-acyl oximes using the DCC coupling method.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Inefficient Acid Activation start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Moisture Contamination start->cause3 solution1a Check Coupling Reagent Activity cause1->solution1a solution1b Add Catalyst (DMAP) cause1->solution1b solution1c Use Acyl Chloride cause1->solution1c solution2a Screen Solvents cause2->solution2a solution2b Optimize Temperature cause2->solution2b solution2c Vary Reaction Time cause2->solution2c solution3a Dry Glassware cause3->solution3a solution3b Use Anhydrous Solvents cause3->solution3b

Caption: Troubleshooting decision tree for addressing low yields in O-acyl oxime synthesis.

References

Navigating Solvent Reduction in 4-Acetylbenzoic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 4-Acetylbenzoic acid, with a specialized focus on innovative and sustainable methodologies that reduce solvent consumption. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your synthetic routes, enhancing efficiency, and aligning with green chemistry principles.

Troubleshooting Guide: Overcoming Common Hurdles in Low-Solvent Synthesis

Navigating the transition to reduced-solvent or solvent-free reaction conditions can present unique challenges. This guide addresses specific issues you may encounter during the synthesis of this compound, particularly when employing greener methodologies.

Problem Potential Cause Recommended Solution
Low or Inconsistent Yields Incomplete Oxidation: Insufficient mixing in a multiphasic system (e.g., water and an organic substrate) can lead to incomplete reaction. The oxidizing agent, typically in the aqueous phase, may not have adequate contact with the starting material.Enhanced Agitation: Increase the stirring rate to create a fine emulsion, maximizing the interfacial area between the aqueous and organic phases. Consider using a mechanical stirrer for more vigorous agitation.Phase-Transfer Catalyst: Introduce a phase-transfer catalyst to facilitate the transport of the oxidizing agent to the organic substrate.
Poor Temperature Control: The oxidation of p-methylacetophenone is exothermic. Inadequate temperature control can lead to side reactions or decomposition of the product.Controlled Reagent Addition: Add the oxidizing agent, such as potassium permanganate, in portions to manage the reaction exotherm.[1]External Cooling: Utilize an ice bath to maintain the optimal reaction temperature, especially during the addition of the oxidizing agent.
Product Purity Issues Presence of Unreacted Starting Material: This is often a consequence of incomplete oxidation, as detailed above.Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC). Adjust the reaction time and temperature as necessary.
Formation of Byproducts: Over-oxidation can lead to the formation of terephthalic acid. The presence of manganese dioxide (MnO₂) as a byproduct of permanganate oxidation can also contaminate the final product.Careful Control of Stoichiometry: Use the correct stoichiometric amount of the oxidizing agent to avoid over-oxidation.Effective Filtration and Washing: After the reaction, ensure the manganese dioxide is thoroughly removed by filtration. Wash the filter cake with hot water to recover any product that may have been adsorbed. The crude product can be further purified by recrystallization from a suitable solvent like anhydrous acetic acid.[1]
Difficult Product Isolation Product Solubility in Aqueous Phase: this compound has some solubility in water, which can lead to losses during workup.Acidification and Extraction: After the reaction, acidify the aqueous solution to a pH of 1-2 with a strong acid like HCl. This will precipitate the this compound.[2] The product can then be collected by filtration or extracted with a suitable organic solvent.
Emulsion Formation during Extraction: The presence of surfactants or finely divided solids can lead to the formation of stable emulsions, making phase separation difficult.Brine Wash: Wash the emulsion with a saturated sodium chloride solution (brine) to break the emulsion.Centrifugation: If the emulsion persists, centrifugation can aid in separating the layers.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reduction of solvent consumption in the synthesis of this compound.

Q1: What are the primary advantages of reducing solvent use in this compound synthesis?

A1: Reducing solvent consumption offers several key benefits:

  • Environmental Impact: It minimizes the release of volatile organic compounds (VOCs) and reduces chemical waste, aligning with the principles of green chemistry.

  • Process Safety: It lowers the risks associated with flammable, toxic, and volatile organic solvents.

  • Economic Viability: It can reduce costs associated with solvent purchasing, handling, and disposal.[1]

Q2: Is it possible to perform the synthesis of this compound without any organic solvents?

A2: Yes, a notable method involves the oxidation of 4-methylacetophenone using potassium permanganate in water. This approach significantly reduces the reliance on organic solvents. The purification of the crude product may still involve an organic solvent like anhydrous acetic acid for recrystallization to achieve high purity.[1]

Q3: How can I monitor the progress of the reaction in a low-solvent or solvent-free system?

A3: Thin Layer Chromatography (TLC) remains a viable and effective method for monitoring the reaction's progress. A small aliquot of the reaction mixture can be periodically sampled, diluted with a suitable solvent, and analyzed by TLC to observe the disappearance of the starting material and the appearance of the product.

Q4: What are the key safety precautions to consider when running a solvent-free oxidation reaction?

A4: The primary safety concern is managing the exothermicity of the reaction. Without a solvent to act as a heat sink, the reaction temperature can rise rapidly. It is crucial to have efficient cooling systems in place and to add the oxidizing agent in a controlled manner.

Quantitative Data Summary

The following table provides a comparative overview of different synthetic methods for this compound, highlighting key metrics related to solvent consumption and reaction efficiency.

Method Starting Material Oxidizing Agent Primary Solvent Solvent to Substrate Ratio (w/w) Reaction Time Yield (%) Purity (%)
Traditional Method p-MethylacetophenonePotassium PermanganateOrganic Solvent (e.g., Pyridine)High (e.g., >10:1)Several hoursModerateGood after purification
Low-Solvent (Aqueous) Method 4-Methyl AcetophenonePotassium PermanganateWater~5:11.5 hours (after addition)High>96.5 (after purification)
Photocatalytic Method 4-acetyltolueneOxygenAcetonitrileHigh (e.g., >100:1)60 hours92.1Not specified

Note: The data presented is compiled from various sources and may vary depending on specific experimental conditions.

Experimental Protocols

Key Experiment: Low-Solvent Synthesis of this compound via Potassium Permanganate Oxidation in Water

This protocol is adapted from a patented method that emphasizes reduced solvent consumption.

Materials:

  • 4-Methyl Acetophenone

  • Water

  • Anhydrous Zinc Chloride

  • Potassium Permanganate

  • Anhydrous Acetic Acid

  • Petroleum Ether

  • 20% Sulfuric Acid

Procedure:

Part 1: Oxidation

  • In a reaction vessel, combine 4-methyl acetophenone, water, and a catalytic amount of anhydrous zinc chloride. The optimal mass ratio of 4-methyl acetophenone to water is approximately 1:5.

  • Stir the mixture and slowly heat to 35-40 °C.

  • Divide the total required amount of potassium permanganate into five equal portions.

  • Add one portion of potassium permanganate to the reaction mixture every 15-20 minutes. During the addition, carefully control the reaction temperature between 48-55 °C. Use external cooling if necessary.

  • After all the potassium permanganate has been added, maintain the reaction temperature at 40-45 °C and continue stirring for 1.5 hours.

  • Cool the reaction mixture to 17-22 °C.

  • Centrifuge the mixture to separate the solid crude product (containing this compound and manganese dioxide) from the supernatant.

  • The supernatant can be treated with petroleum ether to recover any unreacted starting material. The aqueous layer is then acidified with 20% sulfuric acid to a pH of 1-2 to precipitate any dissolved product, which is then collected by centrifugation.

  • Dry the collected crude product at 85-90 °C.

Part 2: Purification

  • Mix the dried crude product with anhydrous acetic acid in a mass ratio of approximately 1:6 to 1:9.

  • Heat the mixture to reflux and maintain for 0.5-1.5 hours.

  • Perform a hot filtration to remove insoluble impurities.

  • Allow the filtrate to cool, which will cause the this compound to crystallize.

  • Collect the crystals by centrifugation and dry them to obtain the final product.

Visualizing the Workflow

To better understand the experimental process and the logical steps involved in troubleshooting, the following diagrams have been generated.

experimental_workflow cluster_oxidation Oxidation Stage cluster_purification Purification Stage A Combine Reactants: 4-Methyl Acetophenone, Water, ZnCl₂ B Heat to 35-40°C A->B C Portion-wise Addition of KMnO₄ (Control Temp: 48-55°C) B->C D Maintain at 40-45°C for 1.5h C->D E Cool to 17-22°C D->E F Centrifuge to Isolate Crude Product E->F G Dry Crude Product F->G Transfer Crude Product H Reflux in Anhydrous Acetic Acid G->H I Hot Filtration H->I J Crystallization upon Cooling I->J K Centrifuge and Dry Final Product J->K troubleshooting_workflow Start Low Yield or Purity Issue CheckOxidation Check for Incomplete Oxidation Start->CheckOxidation CheckTemp Review Temperature Control CheckOxidation->CheckTemp No ImproveMixing Increase Stirring Rate or Use Phase-Transfer Catalyst CheckOxidation->ImproveMixing Yes CheckPurification Evaluate Purification Process CheckTemp->CheckPurification No ControlAddition Implement Portion-wise Reagent Addition and Cooling CheckTemp->ControlAddition Yes OptimizePurification Ensure Thorough Washing and Proper Recrystallization CheckPurification->OptimizePurification Yes Success Problem Resolved ImproveMixing->Success ControlAddition->Success OptimizePurification->Success

References

managing side product formation in 4-acetyl-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-acetyl-2-methylbenzoic acid. This guide addresses common issues related to side product formation and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-acetyl-2-methylbenzoic acid?

A1: The most prevalent synthetic routes include:

  • Friedel-Crafts Acylation: The reaction of 2-methylbenzoic acid with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.

  • Oxidation: The selective oxidation of the 3-methyl group of 3,4-dimethylacetophenone.[1]

  • Heck Coupling: The palladium-catalyzed reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether, followed by hydrolysis.[2]

Q2: What are the primary side products I should be aware of during the synthesis?

A2: Side product formation is dependent on the synthetic route:

  • Friedel-Crafts Acylation: The main side products are other isomers of acetyl-2-methylbenzoic acid, such as 3-acetyl-2-methylbenzoic acid and 5-acetyl-2-methylbenzoic acid. Di-acylated products can also form to a lesser extent.

  • Oxidation of 3,4-dimethylacetophenone: The primary isomeric byproduct is 2-methyl-5-acetylbenzoic acid, resulting from the oxidation of the 4-methyl group instead of the 3-methyl group.[1] Incomplete oxidation can leave unreacted starting material, while over-oxidation could potentially form dicarboxylic acids.

  • Heck Coupling: Potential side products can arise from β-hydride elimination from the organopalladium intermediate, leading to undesired alkenes, or from isomerization of the vinyl ether starting material.

Q3: How can I minimize the formation of isomeric byproducts in the Friedel-Crafts acylation?

A3: The methyl group of 2-methylbenzoic acid is an ortho, para-director, while the carboxylic acid group is a meta-director. The acylation is expected to occur primarily at the position para to the methyl group (C4) due to steric hindrance at the ortho positions. To favor the formation of the desired 4-acetyl isomer, it is crucial to control the reaction temperature. Lower temperatures generally increase selectivity.

Q4: Why is my Friedel-Crafts reaction yielding a low amount of product?

A4: Low yields in Friedel-Crafts acylation can be attributed to several factors. The carboxylic acid group on the starting material, 2-methylbenzoic acid, is deactivating, making the reaction more challenging. Additionally, the Lewis acid catalyst (e.g., AlCl₃) can be deactivated by any moisture in the reaction or by complexation with the carbonyl group of the product, often necessitating the use of stoichiometric amounts of the catalyst.

Troubleshooting Guides

Friedel-Crafts Acylation of 2-Methylbenzoic Acid
Issue Potential Cause Recommended Solution
Low Yield of 4-acetyl-2-methylbenzoic acid Deactivation of the aromatic ring by the carboxylic acid group.Use a more reactive acylating agent (e.g., acetyl chloride over acetic anhydride). Increase the amount of Lewis acid catalyst to stoichiometric or slightly excess amounts. Ensure strictly anhydrous reaction conditions.
Catalyst deactivation by moisture.Dry all glassware and solvents thoroughly before use. Handle the Lewis acid in an inert atmosphere (e.g., under nitrogen or argon).
Incomplete reaction.Increase the reaction time or gently warm the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Presence of Isomeric Byproducts (e.g., 3-acetyl and 5-acetyl isomers) Lack of regioselectivity.Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent to enhance para-selectivity.
Formation of Di-acylated Products High reactivity of the initial product under reaction conditions.Although the acetyl group is deactivating, prolonged reaction times or high temperatures can lead to a second acylation. Optimize reaction time and temperature by monitoring with TLC.
Difficult Product Isolation Complexation of the product with the Lewis acid.During workup, ensure complete hydrolysis of the aluminum chloride complex by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
Oxidation of 3,4-Dimethylacetophenone
Issue Potential Cause Recommended Solution
Significant amount of 2-methyl-5-acetylbenzoic acid byproduct Lack of regioselectivity in the oxidation of the methyl groups.The choice of catalyst system is critical for selectivity. A combination of a photosensitizer like rose bengal or methylene blue with a co-catalyst such as sodium tungstate or phosphotungstic acid has been shown to improve selectivity for the desired isomer.[3]
Incomplete Oxidation Insufficient oxidizing agent or reaction time.Ensure the dropwise addition of hydrogen peroxide is slow and controlled to maintain the optimal reaction temperature. Monitor the reaction by HPLC or GC and continue until the starting material is consumed.[3]
Low Yield Over-oxidation to dicarboxylic acids or other byproducts.Carefully control the reaction temperature and the amount of oxidizing agent. A typical temperature range is 40-45 °C.

Quantitative Data on Side Product Formation in Oxidation

Catalyst System Solvent Temperature Approximate Percentage of 2-methyl-5-acetylbenzoic acid byproduct Yield of 4-acetyl-2-methylbenzoic acid
Methylene blue / Phosphotungstic acidMethanol40-45 °C~20%50%
Rose bengal / Sodium tungstateAcetonitrile40-45 °C~10%62%

Data extracted from patent CN105837342A.

Heck Coupling of 4-Bromo-2-methylbenzoic Acid
Issue Potential Cause Recommended Solution
Low Yield Inactive catalyst.Ensure the palladium catalyst is active. If using a Pd(II) precursor, ensure its in-situ reduction to Pd(0) is efficient. The use of phosphine ligands can help stabilize the active catalyst.
Poor reactivity of the aryl bromide.Aryl bromides are generally less reactive than iodides. Increasing the reaction temperature or using a more active catalyst system may be necessary.
Formation of Homocoupled Byproducts Side reactions of the palladium catalyst.Optimize the reaction conditions, including the base and solvent. The choice of phosphine ligand can also influence the extent of side reactions.
Incomplete Hydrolysis of the Vinyl Ether Intermediate Insufficient acid or reaction time for the hydrolysis step.After the Heck coupling, ensure complete hydrolysis to the ketone by treating the reaction mixture with aqueous acid and allowing sufficient time for the reaction to complete.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 2-Methylbenzoic Acid
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere.

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Dissolve 2-methylbenzoic acid (1 equivalent) and acetyl chloride (1.1 equivalents) in the same anhydrous solvent and add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or a mixture of ethyl acetate and hexanes).

Protocol 2: Oxidation of 3,4-Dimethylacetophenone
  • Reaction Setup: In a four-necked flask, add 3,4-dimethylacetophenone (1 mole equivalent), acetonitrile (approx. 2.7 mL per gram of starting material), and rose bengal (0.05 mole equivalent).

  • Initiation: Add a portion of 30% hydrogen peroxide (approx. 0.2 mole equivalent) and stir the mixture at room temperature for 1 hour.

  • Oxidation: Heat the mixture to 40-45 °C and add sodium tungstate (0.2 mole equivalent). Then, add the remaining 30% hydrogen peroxide (approx. 2.3 mole equivalents) dropwise over about 5 hours, maintaining the temperature at 40-45 °C.

  • Monitoring: Monitor the reaction by HPLC until the content of 3,4-dimethylacetophenone is less than 5%.

  • Quenching: Quench any excess hydrogen peroxide with a saturated solution of sodium sulfite.

  • Workup: Remove the solvent under reduced pressure. Extract the residue with ethyl acetate.

  • Purification: Concentrate the organic layer to obtain the crude product. Recrystallize from toluene to yield pure 4-acetyl-2-methylbenzoic acid.

Protocol 3: Heck Coupling of 4-Bromo-2-methylbenzoic Acid
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromo-2-methylbenzoic acid (1 equivalent), palladium(II) acetate (0.002 equivalents), and 1,3-bis(diphenylphosphino)propane (0.006 equivalents).

  • Addition of Reagents: Add n-butanol as the solvent, followed by potassium carbonate (1.2 equivalents) and n-butyl vinyl ether (3 equivalents).

  • Reaction: Degas the mixture and then reflux for approximately 5 hours.

  • Workup: Cool the reaction mixture to 80 °C and remove the volatile components (n-butanol and excess n-butyl vinyl ether) under reduced pressure.

  • Hydrolysis and Extraction: Add toluene and water to the residue. Neutralize with concentrated hydrochloric acid. Separate the aqueous phase. The toluene solution contains the desired product.

  • Analysis and Purification: The yield can be determined by HPLC analysis of the toluene solution. The product can be isolated by removing the toluene and further purification if necessary. A reported yield for this method is 95%.

Visualizations

Friedel_Crafts_Acylation_Pathway 2-Methylbenzoic Acid 2-Methylbenzoic Acid Acylium Ion Intermediate Acylium Ion Intermediate 2-Methylbenzoic Acid->Acylium Ion Intermediate Electrophilic Attack Acetyl Chloride + AlCl3 Acetyl Chloride + AlCl3 Acetyl Chloride + AlCl3->Acylium Ion Intermediate Formation 4-Acetyl-2-methylbenzoic Acid 4-Acetyl-2-methylbenzoic Acid Acylium Ion Intermediate->4-Acetyl-2-methylbenzoic Acid Desired Pathway Isomeric Side Products Isomeric Side Products Acylium Ion Intermediate->Isomeric Side Products Side Reaction Diacylated Side Products Diacylated Side Products 4-Acetyl-2-methylbenzoic Acid->Diacylated Side Products Further Acylation

Caption: Friedel-Crafts acylation pathway and side product formation.

Oxidation_Pathway 3,4-Dimethylacetophenone 3,4-Dimethylacetophenone Desired Oxidation (at C3-Methyl) Desired Oxidation (at C3-Methyl) 3,4-Dimethylacetophenone->Desired Oxidation (at C3-Methyl) Undesired Oxidation (at C4-Methyl) Undesired Oxidation (at C4-Methyl) 3,4-Dimethylacetophenone->Undesired Oxidation (at C4-Methyl) Oxidizing Agent (H2O2) Oxidizing Agent (H2O2) Oxidizing Agent (H2O2)->Desired Oxidation (at C3-Methyl) Oxidizing Agent (H2O2)->Undesired Oxidation (at C4-Methyl) 4-Acetyl-2-methylbenzoic Acid 4-Acetyl-2-methylbenzoic Acid Desired Oxidation (at C3-Methyl)->4-Acetyl-2-methylbenzoic Acid 2-Methyl-5-acetylbenzoic Acid 2-Methyl-5-acetylbenzoic Acid Undesired Oxidation (at C4-Methyl)->2-Methyl-5-acetylbenzoic Acid

Caption: Regioselectivity in the oxidation of 3,4-dimethylacetophenone.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, GC, HPLC) start->check_reaction identify_issue Identify Problem check_reaction->identify_issue incomplete_reaction Incomplete Reaction identify_issue->incomplete_reaction Starting material remains side_products Side Product Formation identify_issue->side_products Unexpected spots/peaks optimize_time_temp Optimize Time/Temperature incomplete_reaction->optimize_time_temp optimize_reagents Check Reagent Purity/Stoichiometry incomplete_reaction->optimize_reagents optimize_conditions Adjust Reaction Conditions (e.g., Catalyst, Solvent) side_products->optimize_conditions improve_purification Improve Purification Method side_products->improve_purification

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimizing Benzoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with low yields in reactions involving benzoate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Fischer-Speier esterification of benzoic acids?

A1: Low yields in Fischer-Speier esterification are frequently due to the reversible nature of the reaction and the presence of water, which can hydrolyze the ester product back to the starting materials.[1] Another prevalent issue is the incomplete conversion of the carboxylic acid.[1]

Q2: How can I shift the reaction equilibrium to favor the formation of the benzoate ester?

A2: To drive the equilibrium towards the product, you can employ a large excess of the alcohol reactant, which often serves as the solvent.[1][2] This follows Le Châtelier's principle.[1] Another highly effective method is the continuous removal of water as it forms.

Q3: What methods can be used to remove water from the reaction mixture?

A3: Water, a byproduct of esterification, can be removed using azeotropic distillation with a Dean-Stark apparatus, often with a solvent like toluene that forms an azeotrope with water. Alternatively, adding a dehydrating agent, such as molecular sieves, can sequester water as it is formed.

Q4: Can the choice of catalyst impact the yield and purity of my benzoate ester?

A4: Yes, the catalyst is crucial. Strong Brønsted acids like sulfuric acid are effective but can sometimes promote side reactions like ether formation, especially at high temperatures. In some cases, a milder acid catalyst or a solid acid catalyst may offer higher selectivity. Tin(II) compounds are also used as catalysts, particularly for higher boiling alcohols.

Q5: What is a common side reaction in benzoate ester synthesis, and how can I minimize it?

A5: A common side reaction, particularly when using primary alcohols and high temperatures, is the self-condensation of the alcohol to form an ether. To minimize this, it is advisable to use the lowest effective reaction temperature and avoid excessively long reaction times.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during benzoate ester synthesis.

Issue 1: Low Yield of Benzoate Ester
  • Primary Symptom: The isolated yield of the desired benzoate ester is significantly lower than expected.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol reactant (it can often be used as the solvent). Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Insufficient Catalyst A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is necessary to protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol. Ensure the catalyst is active and used in the correct proportion (typically a catalytic amount).
Reaction Time Too Short Esterification reactions can be slow to reach equilibrium. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, extending the reflux time may improve the yield.
Hydrolysis of Product The presence of water can lead to the hydrolysis of the ester back to the carboxylic acid and alcohol, especially under acidic conditions. Ensure all reagents and glassware are dry, and consider using a method to remove water during the reaction.
Loss of Product During Workup Benzoate esters can have some solubility in the aqueous phase. During extraction, ensure proper phase separation and consider back-extracting the aqueous layer with a small amount of the organic solvent to recover any dissolved product. Also, be cautious not to discard the organic layer by mistake.
Issue 2: Presence of Unreacted Benzoic Acid in the Final Product
  • Primary Symptom: Analytical data (e.g., NMR, GC-MS) indicates the presence of unreacted benzoic acid in the purified ester.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Reaction As with low yields, ensure the reaction has gone to completion by extending the reaction time or using methods to shift the equilibrium.
Inefficient Workup During the workup process, a base wash (e.g., with 10% sodium bicarbonate solution) is typically used to remove unreacted benzoic acid by converting it to its water-soluble carboxylate salt. Ensure the wash is performed thoroughly. You can test the aqueous layer with litmus paper to confirm it is basic.
Issue 3: Formation of High-Boiling Point Impurity
  • Primary Symptom: Distillation of the crude product is difficult, or the final product is contaminated with an impurity having a similar boiling point to the desired ester.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Ether Formation Under acidic conditions and at elevated temperatures, a side reaction can occur where the alcohol self-condenses to form an ether. This is more prevalent with primary alcohols. To minimize this, use the lowest effective reaction temperature and avoid excessively long reaction times. Consider using a milder catalyst if ether formation is significant.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for benzoate ester synthesis from various sources.

Table 1: Fischer Esterification of Benzoic Acid Derivatives

Benzoic Acid DerivativeAlcoholCatalystConditionsYieldReference
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄Reflux78%
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄Microwave, 130°C, 15 min>90%
Benzoic acid1-Butanolp-toluenesulfonic acid92.2 - 116.4°C, 120 min92% conversion
Benzoic acidGlycerolAmberlyst-158:1 molar ratio (Glycerol:Acid), 6 hours~70%

Experimental Protocols

Protocol 1: General Fischer Esterification of Benzoic Acid with Methanol

This protocol provides a general method for the synthesis of methyl benzoate.

Materials:

  • Benzoic acid (5.0 g)

  • Methanol (25 mL)

  • Concentrated sulfuric acid (1.5 mL)

  • Diethyl ether

  • 10% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Boiling chips

Procedure:

  • Place 5.0 g of benzoic acid and 25 mL of methanol in a 100-mL round-bottomed flask.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add 1.5 mL of concentrated sulfuric acid down the walls of the flask, then swirl to mix the components.

  • Add a few boiling chips, attach a reflux condenser, and gently reflux the mixture for 1 hour.

  • Cool the solution to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 25 mL of water.

  • Rinse the reaction flask with 25 mL of diethyl ether and add this to the separatory funnel.

  • Shake the funnel thoroughly, venting frequently, and then allow the layers to separate. Drain off the lower aqueous layer.

  • Wash the ether layer sequentially with 25 mL of water, 25 mL of 10% sodium bicarbonate solution (to remove unreacted benzoic acid), and finally with 25 mL of saturated sodium chloride solution.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether by simple distillation or rotary evaporation.

  • Purify the resulting crude methyl benzoate by distillation, collecting the fraction that boils above 190°C.

Visualizations

Fischer_Esterification_Mechanism cluster_activation Protonation of Carbonyl cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination Benzoic_Acid Benzoic Acid Protonated_Benzoic_Acid Protonated Benzoic Acid (Activated) Benzoic_Acid->Protonated_Benzoic_Acid Benzoic_Acid->Protonated_Benzoic_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Benzoic_Acid->Tetrahedral_Intermediate Protonated_Benzoic_Acid->Tetrahedral_Intermediate H+ H+ Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer Tetrahedral_Intermediate->Protonated_Ester Ester Benzoate Ester Protonated_Ester->Ester - H+ Protonated_Ester->Ester H2O Water Protonated_Ester->H2O

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Troubleshooting_Workflow Start Low Yield of Benzoate Ester Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reflux Time Incomplete->Increase_Time Shift_Equilibrium Shift Equilibrium: - Use excess alcohol - Remove H₂O Incomplete->Shift_Equilibrium Check_Workup Review Workup Procedure Complete->Check_Workup Increase_Time->Check_Completion Shift_Equilibrium->Check_Completion Workup_OK Workup Appears Correct Check_Workup->Workup_OK No Obvious Error Workup_Error Potential Loss During Workup Check_Workup->Workup_Error Error Found Check_Side_Rxns Analyze for Side Products (GC-MS, NMR) Workup_OK->Check_Side_Rxns Optimize_Extraction Optimize Extraction/ Wash Steps Workup_Error->Optimize_Extraction End Yield Improved Optimize_Extraction->End Side_Products Side Products Detected (e.g., Ether) Check_Side_Rxns->Side_Products Yes No_Side_Products No Significant Side Products Check_Side_Rxns->No_Side_Products No Optimize_Temp Optimize Temperature/ Catalyst Side_Products->Optimize_Temp No_Side_Products->End Optimize_Temp->End

Caption: Troubleshooting workflow for low ester yields.

Logical_Relationships cluster_Equilibrium Equilibrium Limitations cluster_Kinetics Kinetic Factors cluster_SideReactions Side Reactions Cause Root Causes of Low Yield Reversibility Reversible Reaction Cause->Reversibility Water_Presence Water Byproduct Cause->Water_Presence Low_Temp Insufficient Temperature Cause->Low_Temp Short_Time Insufficient Reaction Time Cause->Short_Time Bad_Catalyst Inactive/Insufficient Catalyst Cause->Bad_Catalyst Ether_Formation Ether Formation Cause->Ether_Formation Sol1 Use Excess Alcohol Reversibility->Sol1 Sol2 Remove Product (Distillation) Reversibility->Sol2 Sol3 Use Dean-Stark Trap Water_Presence->Sol3 Sol4 Add Drying Agent Water_Presence->Sol4 Sol5 Increase Temperature (Reflux) Low_Temp->Sol5 Sol6 Increase Reaction Time Short_Time->Sol6 Sol7 Use Fresh/More Catalyst Bad_Catalyst->Sol7 Sol8 Lower Reaction Temperature Ether_Formation->Sol8

Caption: Causes and solutions for low reaction yields.

References

Technical Support Center: Selection of Anhydrous Solvents to Prevent Hydrolysis in Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with hydrolysis in acylation reactions. The following troubleshooting guides and frequently asked questions (FAQs) will help ensure the successful use of anhydrous solvents to prevent the degradation of acylating agents.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation reaction resulting in a low yield of the desired product and a significant amount of carboxylic acid byproduct?

A1: The presence of a carboxylic acid byproduct strongly indicates that your acylating agent (e.g., acyl chloride) is undergoing hydrolysis.[1][2] Acyl chlorides are highly reactive and susceptible to nucleophilic attack by water.[2][3][4] This contamination can stem from several sources:

  • Atmospheric Moisture: Exposure of reactants or the reaction setup to the air.

  • Contaminated Reagents: Use of wet solvents, or nucleophiles and bases that contain residual water.

  • Improperly Dried Glassware: Failure to adequately dry glassware before use is a common source of water contamination.

To mitigate this, it is crucial to conduct the reaction under strictly anhydrous (dry) conditions.

Q2: What are the essential precautions for setting up a reaction to prevent hydrolysis?

A2: To create an effective anhydrous environment, you should adhere to the following procedures:

  • Glassware Preparation: Oven-dry all glassware (flasks, stir bars, etc.) at >120°C for several hours or flame-dry it under a vacuum immediately before use.

  • Inert Atmosphere: Assemble the reaction setup under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the system. Ensure all joints are well-sealed.

  • Anhydrous Reagents: Use freshly dried, anhydrous solvents. Ensure that all other reagents, including the nucleophile and any bases (e.g., triethylamine, pyridine), are also anhydrous.

Q3: How does the choice of solvent and base influence the extent of hydrolysis?

A3: The choice of solvent and base is critical in preventing unwanted hydrolysis.

  • Solvents: Aprotic solvents are preferred as they lack labile protons that can participate in hydrolysis. Aprotic non-polar solvents such as dichloromethane (DCM), toluene, or hexane have low water solubility and are excellent choices. While aprotic polar solvents like THF and acetonitrile can be used, they must be rigorously dried as they can dissolve more water. Protic solvents like water and alcohols should be avoided as they will readily react with the acylating agent.

  • Bases: If a base is required to scavenge the HCl byproduct, an anhydrous organic base like triethylamine (TEA) or pyridine is recommended. Aqueous inorganic bases (e.g., aqueous NaOH) should be avoided as they introduce water into the reaction.

Q4: My acyl chloride has changed color. Is it still usable?

A4: Discoloration, such as turning yellow or brown, may indicate decomposition, possibly due to hydrolysis or exposure to light. It is recommended to check the purity of the acyl chloride by methods such as melting point analysis or IR spectroscopy (look for a broad O-H stretch indicative of the carboxylic acid) before use. If decomposition is suspected, it is best to purify the reagent or use a fresh batch.

Troubleshooting Guide: Hydrolysis in Acylation Reactions

Problem Potential Cause Solution
Low or no product yield; presence of carboxylic acid. Hydrolysis of the acylating agent. Ensure all glassware is meticulously dried (oven-dried or flame-dried). Use high-purity, anhydrous solvents and reagents. Conduct the entire experiment under a dry, inert atmosphere (Nitrogen or Argon).
Reaction is sluggish or incomplete. Inactive catalyst due to moisture. In reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Use a fresh, anhydrous catalyst and ensure all components of the reaction are dry.
Steric hindrance. For sterically hindered acylating agents or substrates, the reaction may require higher temperatures or longer reaction times.
Formation of dark, tarry material. Reaction temperature is too high. Maintain the recommended reaction temperature and monitor the reaction closely.
Impure starting materials. Purify the starting materials and acylating agent before use to remove any impurities that could lead to side reactions.

Impact of Solvents and Conditions on Acyl Chloride Hydrolysis

Condition/Solvent Type Effect on Hydrolysis Rate Rationale
Water Very HighWater is a nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride.
Protic Solvents (e.g., Methanol, Ethanol) HighAlcohols are also nucleophiles and will lead to solvolysis (alcoholysis), forming an ester as a byproduct.
Anhydrous Aprotic Polar Solvents (e.g., Dry THF, Dry Acetonitrile) Very LowIdeal for minimizing hydrolysis, provided they are rigorously dried and handled under an inert atmosphere.
Aprotic Nonpolar Solvents (e.g., Dry Dichloromethane, Dry Toluene) Very LowThese solvents have low water solubility and do not promote the ionization of the C-Cl bond, making them excellent choices for preventing hydrolysis.
Presence of a Wet Base (e.g., Pyridine, Triethylamine) Can Increase RateIf the base contains water, it can catalyze the hydrolysis of the acyl chloride. Using an anhydrous base is essential.

Experimental Protocol: General Procedure for Acylation under Anhydrous Conditions

This protocol outlines a standard procedure for the acylation of an amine with an acyl chloride under anhydrous conditions to minimize hydrolysis.

Materials:

  • Amine (substrate)

  • Acyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous aprotic solvent

  • Anhydrous triethylamine (TEA) or pyridine

  • Round-bottom flask, magnetic stir bar, rubber septa, syringes, needles

  • Nitrogen or Argon gas line

Procedure:

  • Glassware Preparation: Flame-dry a round-bottom flask containing a stir bar under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Preparation: In the prepared flask, dissolve the amine (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous dichloromethane under the inert atmosphere.

  • Reaction Setup: Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution via syringe over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solution in vacuo. Purify the crude product by recrystallization or column chromatography.

Anhydrous Solvent Selection Workflow

G Workflow for Anhydrous Solvent Selection in Acylation Reactions cluster_prep Pre-Reaction Planning cluster_selection Solvent Selection Criteria cluster_execution Experimental Setup & Execution cluster_troubleshooting Post-Reaction Analysis start Identify Acylating Agent and Nucleophile reagent_check Check Reagent Stability and Solubility start->reagent_check solvent_type Select Solvent Type reagent_check->solvent_type aprotic Aprotic Solvent? solvent_type->aprotic nonpolar Non-polar Preferred (DCM, Toluene) aprotic->nonpolar Yes protic Protic Solvent (AVOID) aprotic->protic No polar Polar Acceptable (THF, ACN) (Must be rigorously dry) nonpolar->polar drying Ensure Solvent is Anhydrous (Freshly distilled or from sealed bottle) polar->drying glassware Prepare Glassware (Oven or flame-dried) drying->glassware inert Set up under Inert Atmosphere (N2 or Ar) glassware->inert reaction Perform Acylation Reaction inert->reaction analysis Analyze Product Mixture (TLC, NMR, LC-MS) reaction->analysis hydrolysis Hydrolysis Observed? analysis->hydrolysis success Successful Acylation hydrolysis->success No troubleshoot Review Anhydrous Technique (Re-dry solvents, check for leaks) hydrolysis->troubleshoot Yes troubleshoot->start

Caption: Workflow for selecting an anhydrous solvent to prevent hydrolysis in acylation reactions.

References

Technical Support Center: Strategies for Separating Structurally Similar Isomers of Acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation of 2-, 3-, and 4-acetylbenzoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental strategies for tackling the challenges associated with separating these structurally similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that arise during the separation of acetylbenzoic acid isomers.

Q1: Why is it so difficult to separate the 2-, 3-, and this compound isomers?

A: The primary challenge in separating these isomers stems from their very similar physicochemical properties. They share the same molecular weight and functional groups, leading to subtle differences in polarity, boiling point, and solubility. These similarities result in closely related behaviors in chromatographic systems and crystallization processes, often leading to co-elution or co-crystallization.

Q2: I am seeing poor resolution and overlapping peaks in my reverse-phase HPLC analysis. What can I do to improve the separation?

A: Poor resolution is a common problem when separating positional isomers. Here are several troubleshooting steps to enhance separation:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Concentration: For reversed-phase HPLC, systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic content will generally increase retention times and may improve resolution between the isomers.

    • Modify Mobile Phase pH: The carboxylic acid moiety of the isomers is ionizable. Operating at an acidic pH (e.g., using 0.1% formic acid or phosphoric acid in the aqueous phase) will suppress the ionization of the carboxyl group, leading to better retention and improved peak shape on a C18 column.[1][2]

  • Change the Stationary Phase:

    • If a standard C18 column does not provide adequate selectivity, consider a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl columns can offer alternative selectivities through π-π interactions with the aromatic rings of the isomers.

  • Implement Gradient Elution:

    • If an isocratic method (constant mobile phase composition) is unsuccessful, a shallow gradient elution can be effective. Starting with a lower concentration of the organic solvent and gradually increasing it can help to resolve closely eluting peaks.

  • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

  • Adjust Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer. Experimenting with different column temperatures (e.g., 25°C, 30°C, 40°C) may improve separation.

Q3: My attempts at fractional crystallization are not yielding pure isomers. What are the key factors to consider?

A: Successful fractional crystallization relies on exploiting subtle differences in the solubility of the isomers in a particular solvent at different temperatures.

  • Solvent Selection is Critical: The ideal solvent is one in which the isomers have a significant difference in solubility at a given temperature, and where the solubility of all isomers is high at an elevated temperature and low at a reduced temperature.

  • Control the Cooling Rate: Slow, controlled cooling is crucial to allow for the selective crystallization of the least soluble isomer. Rapid cooling can lead to the entrapment of impurities and co-crystallization of the other isomers.

  • Seeding: Introducing a small crystal of the desired pure isomer (a seed crystal) into a supersaturated solution can induce crystallization of that specific isomer.

  • Iterative Process: Achieving high purity may require multiple recrystallization steps.

Q4: How can I confirm the identity and purity of my separated isomers?

A: Spectroscopic methods are essential for the structural elucidation and purity assessment of the separated isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for differentiating positional isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are unique for each isomer due to the different electronic environments created by the positions of the acetyl and carboxyl groups.

  • Infrared (IR) Spectroscopy: While the IR spectra of the isomers will be broadly similar due to the presence of the same functional groups (carboxylic acid and ketone), there will be subtle differences in the fingerprint region (below 1500 cm⁻¹) that can be used for identification when compared to reference spectra. The position of the C=O stretching vibrations can also vary slightly.

  • Mass Spectrometry (MS): While standard mass spectrometry will show the same molecular weight for all isomers, tandem MS (MS/MS) can sometimes reveal unique fragmentation patterns that allow for differentiation. When coupled with a separation technique like UPLC, it provides a powerful analytical tool.[3][4]

Experimental Protocols

The following protocols provide starting points for developing separation and analysis methods for acetylbenzoic acid isomers.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method Development

This protocol outlines a general approach for the separation of 2-, 3-, and this compound isomers using reversed-phase HPLC.

Instrumentation:

  • Standard HPLC system with a UV detector

  • Data acquisition and processing software

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Reference standards for 2-, 3-, and this compound

Methodology:

  • Column Selection: Begin with a C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Elution Mode: Start with an isocratic elution of 60% Mobile Phase A and 40% Mobile Phase B.

  • Sample Preparation: Prepare a standard solution containing a mixture of all three isomers at a concentration of approximately 10 µg/mL each in the initial mobile phase composition.

  • Analysis and Optimization:

    • Inject the mixed standard solution and record the chromatogram.

    • If co-elution occurs, systematically adjust the mobile phase composition (e.g., decrease the percentage of acetonitrile in 5% increments).

    • If separation is still not achieved, implement a shallow gradient (e.g., start at 30% acetonitrile and increase to 50% over 15 minutes).

    • Consider testing a phenyl-hexyl or biphenyl column for alternative selectivity.

Protocol 2: Fractional Crystallization Feasibility Study

This protocol describes a method to identify a suitable solvent for separating acetylbenzoic acid isomers by fractional crystallization.

Materials:

  • Samples of 2-, 3-, and this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene)

  • Test tubes

  • Heating and cooling baths

Methodology:

  • Solubility Screening at Room Temperature:

    • Place a small, known amount (e.g., 10 mg) of each isomer into separate test tubes.

    • Add a small volume (e.g., 0.5 mL) of a solvent to each test tube.

    • Observe and record the solubility of each isomer at room temperature. An ideal solvent will have low solubility for at least one isomer at this temperature.

  • Solubility Screening at Elevated Temperature:

    • For the solvents where the isomers showed low solubility at room temperature, gently heat the test tubes in a water bath.

    • Gradually add small increments of the same solvent until the solid just dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve all isomers at an elevated temperature.

  • Crystallization upon Cooling:

    • Allow the heated, saturated solutions to cool slowly to room temperature, and then further cool in an ice bath.

    • Observe and record the extent of crystallization for each isomer. The ideal solvent will show a significant difference in the amount of precipitate formed for each isomer upon cooling.

  • Solvent Selection: Based on the observations, select the solvent that provides the greatest difference in solubility between the isomers at low and high temperatures. This solvent is the most promising candidate for successful fractional crystallization.

Data Presentation

Table 1: Chromatographic Parameters for Acetylbenzoic Acid Isomer Analysis (Hypothetical Data)
ParameterHPLC Method 1UPLC-MS/MS Method
Column C18 (4.6 x 150 mm, 5 µm)BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30-50% B over 15 min20-60% B over 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Detection UV at 254 nmESI-Negative
Retention Time (2-isomer) ~ 8.5 min~ 4.2 min
Retention Time (3-isomer) ~ 9.1 min~ 4.8 min
Retention Time (4-isomer) ~ 9.8 min~ 5.5 min

Note: This data is illustrative and should be experimentally determined.

Table 2: Solubility of this compound in Various Solvents at Different Temperatures
SolventTemperature (°C)Solubility ( g/100g solvent)
Water30~0.1
Water100~1.5
Acetic Acid30~15
Acetic Acid100> 50
p-Cymene30~2
p-Cymene100~20
tert-Butylbenzene30~1.5
tert-Butylbenzene100~18

Data for this compound adapted from available literature.[5] Comparative data for 2- and 3-acetylbenzoic acid is needed for a complete fractional crystallization strategy.

Table 3: Key Spectroscopic Data for Differentiating Acetylbenzoic Acid Isomers
Isomer¹H NMR (Aromatic Protons, ppm)¹³C NMR (Carbonyl Carbons, ppm)Key FTIR Peaks (C=O stretch, cm⁻¹)
2-Acetylbenzoic Acid Multiplet, ~7.5-8.1~168 (acid), ~200 (ketone)~1680-1700 (acid), ~1670 (ketone)
3-Acetylbenzoic Acid Multiplet, ~7.6-8.5~167 (acid), ~197 (ketone)~1690-1710 (acid), ~1680 (ketone)
This compound Two doublets, ~8.0 and ~8.2~166 (acid), ~198 (ketone)~1690-1710 (acid), ~1685 (ketone)

Note: Specific chemical shifts and peak positions can vary depending on the solvent and instrument used. This table provides expected ranges.

Visualizations

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for Isomer Separation cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase & Conditions start Poor Resolution or Co-elution of Isomers q_mp Adjust Mobile Phase Composition? start->q_mp action_organic Vary Organic Solvent Ratio (e.g., Acetonitrile/Methanol) q_mp->action_organic Yes q_sp Change Stationary Phase or Conditions? q_mp->q_sp No Improvement action_ph Adjust pH with Acid (e.g., 0.1% Formic Acid) action_organic->action_ph end_node Achieved Baseline Separation action_ph->end_node Resolution Improved q_sp->start action_column Switch to Phenyl-Hexyl or Biphenyl Column q_sp->action_column Yes action_gradient Implement a Shallow Gradient action_column->action_gradient action_flow Decrease Flow Rate action_gradient->action_flow action_flow->end_node Resolution Improved

Caption: A flowchart for troubleshooting poor resolution in the HPLC separation of acetylbenzoic acid isomers.

Fractional_Crystallization_Logic Logical Workflow for Fractional Crystallization cluster_solubility Solvent Selection cluster_crystallization Crystallization & Isolation start Mixture of Acetylbenzoic Acid Isomers solubility_screen Screen Solvents for Differential Solubility start->solubility_screen dissolve Dissolve Isomer Mixture in Minimum Hot Solvent solubility_screen->dissolve cool Slowly Cool Solution to Induce Crystallization dissolve->cool filter Filter to Isolate Crystals of Least Soluble Isomer cool->filter mother_liquor Mother Liquor Enriched in More Soluble Isomers filter->mother_liquor Filtrate end_product Purified Isomer filter->end_product Crystals mother_liquor->cool Further Cooling/ Evaporation

Caption: A logical workflow for the separation of acetylbenzoic acid isomers using fractional crystallization.

Spectroscopic_Identification_Pathway Pathway for Spectroscopic Identification of Isomers cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Isolated Isomer (Unknown Identity) nmr_analysis Acquire ¹H and ¹³C NMR Spectra start->nmr_analysis ir_analysis Acquire FTIR Spectrum start->ir_analysis ms_analysis Perform LC-MS/MS Analysis start->ms_analysis nmr_interpretation Analyze Aromatic Region (Chemical Shifts & Coupling Patterns) nmr_analysis->nmr_interpretation end_node Confirmed Isomer Identity (2-, 3-, or this compound) nmr_interpretation->end_node ir_interpretation Analyze Fingerprint Region and C=O Stretching Frequencies ir_analysis->ir_interpretation ir_interpretation->end_node ms_interpretation Confirm Molecular Weight and Analyze Fragmentation ms_analysis->ms_interpretation ms_interpretation->end_node

Caption: A decision pathway for the spectroscopic identification of separated acetylbenzoic acid isomers.

References

controlling reaction rate by slow addition of reagents in benzoic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for professionals engaged in benzoic acid reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a particular focus on controlling reaction rates through the slow addition of reagents.

FAQs: General Principles of Slow Addition in Benzoic Acid Reactions

Q1: Why is the slow addition of reagents a critical parameter in many benzoic acid reactions?

A1: The slow addition of reagents is crucial for several reasons. Firstly, many reactions involving benzoic acid and its derivatives are highly exothermic. A controlled, slow addition allows for effective heat management, preventing thermal runaways that can lead to decreased yield, increased side-product formation, and potential safety hazards. Secondly, maintaining a low instantaneous concentration of a highly reactive reagent can prevent undesirable side reactions, such as diacylation or over-nitration, thereby improving product purity.

Q2: How does slow addition influence the selectivity of a reaction?

A2: By controlling the concentration of a reagent at any given time, slow addition can favor the kinetics of the desired reaction pathway over competing side reactions. For instance, in electrophilic aromatic substitution reactions like nitration, a high local concentration of the nitrating agent can promote the formation of dinitro byproducts. Slow addition helps to achieve mono-substitution with higher selectivity.

Q3: What are the signs that I might be adding a reagent too quickly?

A3: Common indicators of excessively rapid reagent addition include a sudden and difficult-to-control rise in reaction temperature, a rapid evolution of gas (e.g., HCl in Friedel-Crafts or Schotten-Baumann reactions), a change in the expected color of the reaction mixture, and the formation of unexpected precipitates. Post-reaction, a lower yield and the presence of significant impurities in your crude product analysis (e.g., by TLC, GC, or NMR) are strong indicators.

Q4: Can the order of addition of reagents affect the outcome of the reaction?

A4: Absolutely. The order of addition is a critical parameter. For example, in Friedel-Crafts acylation, the acyl chloride is typically added slowly to a mixture of the aromatic substrate and the Lewis acid catalyst. This ensures the immediate activation of the acyl chloride and its reaction with the substrate, minimizing potential side reactions.

Troubleshooting Guides for Specific Benzoic Acid Reactions

Amide Synthesis via Schotten-Baumann Reaction (Benzoyl Chloride + Amine)

The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acyl chlorides. The reaction of benzoyl chloride with an amine is often vigorous and exothermic.

Common Issues & Troubleshooting

Problem Potential Cause Related to Reagent Addition Solution
Low Yield of Benzamide Hydrolysis of Benzoyl Chloride: Adding benzoyl chloride too quickly to the aqueous basic solution can lead to its hydrolysis into unreactive benzoic acid.[1]Add the benzoyl chloride dropwise or in small portions to the vigorously stirred amine solution. Maintain a low reaction temperature (e.g., 0-10 °C) to slow down the rate of hydrolysis.[1]
Product Contaminated with Diacylated Impurity (N-Benzoylbenzamide) High Local Concentration of Benzoyl Chloride: A rapid addition of benzoyl chloride can lead to a high local concentration, causing the newly formed benzamide to react with another molecule of benzoyl chloride.Employ slow, controlled addition of benzoyl chloride to the amine solution. This ensures that the benzoyl chloride preferentially reacts with the more nucleophilic starting amine rather than the less reactive product amide.
Reaction Becomes Uncontrollably Exothermic Rapid Addition of Benzoyl Chloride: The acylation of amines is a highly exothermic process.Add the benzoyl chloride slowly and monitor the internal temperature of the reaction. Use an ice bath to dissipate the heat generated and maintain the desired reaction temperature.
Formation of a Thick, Unstirrable Slurry Rapid Precipitation of the Product: While not directly caused by the addition rate, a very fast reaction can lead to rapid product precipitation, trapping starting materials.While adding the benzoyl chloride slowly, ensure vigorous stirring to maintain a homogeneous suspension and facilitate complete reaction.
  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve aniline (e.g., 2.6 g) in a 10% aqueous sodium hydroxide solution (e.g., 25 mL).[2] Cool the mixture in an ice bath.

  • Slow Addition: While stirring vigorously, add benzoyl chloride (e.g., 4.3 g) dropwise over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.[2]

  • Reaction Completion: After the addition is complete, continue stirring for an additional 15-30 minutes at room temperature. The completion of the reaction can be indicated by the disappearance of the characteristic smell of benzoyl chloride.[2]

  • Workup: Isolate the precipitated benzanilide by vacuum filtration, wash with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure benzanilide.

Caption: Troubleshooting logic for low yield in Schotten-Baumann reactions.

Nitration of Benzoic Acid

The nitration of benzoic acid is a classic example of an electrophilic aromatic substitution that is highly sensitive to reaction conditions. The carboxylic acid group is deactivating and meta-directing.

Common Issues & Troubleshooting

Problem Potential Cause Related to Reagent Addition Solution
Formation of Dinitro- and Trinitro- Byproducts Rapid Addition of Nitrating Mixture: A high local concentration of the nitrating agent (a mixture of nitric and sulfuric acids) increases the likelihood of the initially formed m-nitrobenzoic acid undergoing further nitration.Add the nitrating mixture very slowly (dropwise) to the solution of benzoic acid in sulfuric acid. Maintain a low reaction temperature (typically 0-15 °C) to decrease the rate of the second nitration.
Uncontrolled Exotherm / Runaway Reaction Rapid Addition of Nitrating Mixture: The nitration of aromatic compounds is a highly exothermic process.The addition of the nitrating mixture must be slow and controlled, with efficient cooling (e.g., an ice-salt bath) to maintain the desired temperature range. Monitor the internal temperature continuously.
Low Conversion / Unreacted Benzoic Acid Insufficient Addition of Nitrating Agent: While slow addition is key, ensuring the correct stoichiometry is also vital.Ensure the nitrating agent is added in the correct molar ratio. After the slow addition is complete, allow the reaction to stir for the recommended time to ensure it goes to completion.
  • Preparation of Benzoic Acid Solution: In a flask, dissolve benzoic acid (e.g., 2.0 g) in concentrated sulfuric acid (e.g., 6.0 mL) and cool the mixture in an ice bath to below 5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid (e.g., 2.0 mL) to concentrated nitric acid (e.g., 2.0 mL), keeping the mixture cooled in an ice bath.

  • Slow Addition: Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred benzoic acid solution over a period of at least 30-60 minutes. The temperature of the reaction mixture should be carefully maintained between 5 and 15 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 15-30 minutes.

  • Workup: Carefully pour the reaction mixture over crushed ice. The solid m-nitrobenzoic acid will precipitate.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and recrystallize from water or a suitable solvent to obtain the pure product.

Nitration_Control Start Goal: Synthesize m-Nitrobenzoic Acid Slow_Addition Slow Addition of Nitrating Mixture Start->Slow_Addition Low_Temp Low Reaction Temperature (0-15 °C) Start->Low_Temp Control_Exotherm Control Exotherm Slow_Addition->Control_Exotherm Low_Local_Conc Maintain Low Local [NO₂⁺] Slow_Addition->Low_Local_Conc Low_Temp->Control_Exotherm High_Selectivity High Selectivity for Mono-nitration Control_Exotherm->High_Selectivity Prevent_Over_Nitration Prevent Di- and Tri-nitration Low_Local_Conc->Prevent_Over_Nitration Prevent_Over_Nitration->High_Selectivity

Caption: Key parameters for achieving high selectivity in benzoic acid nitration.

Friedel-Crafts Acylation of Aromatic Compounds with Benzoyl Chloride

Friedel-Crafts acylation is a method for attaching an acyl group to an aromatic ring. The reaction typically uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Common Issues & Troubleshooting

Problem Potential Cause Related to Reagent Addition Solution
Vigorous, Uncontrolled Evolution of HCl Gas Rapid Addition of Benzoyl Chloride: The reaction generates hydrogen chloride (HCl) gas as a byproduct. A fast addition rate can lead to a rapid and potentially hazardous evolution of gas.Add the benzoyl chloride dropwise to the mixture of the aromatic substrate and AlCl₃. This ensures a steady and manageable rate of HCl evolution that can be safely vented.
Low Yield of Ketone Product Complexation and Deactivation: While not directly an addition rate issue, it's important to note that the product ketone forms a complex with the AlCl₃ catalyst, effectively removing it from the reaction.Use at least a stoichiometric amount of AlCl₃. The benzoyl chloride should be added to the substrate/catalyst mixture to ensure the electrophile is generated in the presence of the nucleophile.
Reaction Does Not Initiate Inactive Catalyst: Moisture can deactivate the AlCl₃ catalyst.Ensure all reagents and glassware are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a scrubber, and a magnetic stirrer, place anhydrous aluminum chloride (e.g., 1.1 eq) and an anhydrous solvent like dichloromethane or the aromatic substrate itself (e.g., benzene). Cool the mixture in an ice bath.

  • Slow Addition: Add a solution of benzoyl chloride (1.0 eq) in the anhydrous solvent to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature between 0-5 °C. A steady evolution of HCl gas should be observed.

  • Reaction Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure completion.

  • Workup: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Purification: Separate the organic layer, wash it with a dilute base (e.g., NaHCO₃ solution) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Glassware Flame-dry glassware Prep_Reagents Charge flask with anhydrous AlCl₃ and benzene Prep_Glassware->Prep_Reagents Cooling Cool to 0-5 °C Prep_Reagents->Cooling Slow_Addition Dropwise addition of benzoyl chloride over 15-30 min Cooling->Slow_Addition Stirring Stir at room temp or heat to complete Slow_Addition->Stirring Quench Quench with ice/HCl Stirring->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with base and brine Extract->Wash Dry_Purify Dry and purify (recrystallization/chromatography) Wash->Dry_Purify

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming 4-Acetylbenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides an objective comparison of four common analytical methods for confirming the purity of 4-Acetylbenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. The performance of each method is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Method Performance

The choice of an analytical method for purity determination depends on various factors, including the required precision, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the typical performance characteristics of each technique for the analysis of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)qNMRAcid-Base Titration
Principle Separation based on polarity, UV detectionSeparation of volatile derivatives by boiling point, mass-based detectionSignal intensity proportional to the number of nucleiNeutralization reaction
Specificity High (separates from most impurities)Very High (separation and mass identification)High (structure-specific signals)Low (titrates all acidic/basic components)
Linearity (r²) > 0.999[1][2]> 0.999[3]Not Applicable (Direct Method)Not Applicable
Accuracy (% Recovery) 98.0 - 102.0%[2]98.5 - 100.4%[3]Highly Accurate (Primary Method)99.5 - 100.5%
Precision (%RSD) < 1.0%< 1.5%< 1.0%< 0.5%
Limit of Detection (LOD) Low (µg/mL range)Very Low (ng/mL range)Moderate (mg/mL range)High (mg/mL range)
Limit of Quantitation (LOQ) Low (µg/mL range)Very Low (ng/mL range)Moderate (mg/mL range)High (mg/mL range)
Sample Throughput High (with autosampler)ModerateModerateLow to Moderate
Instrumentation Cost Moderate to HighHighVery HighLow
Solvent Consumption ModerateModerateLowLow

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide experimental protocols for each of the compared analytical techniques for the purity determination of this compound.

High-Performance Liquid Chromatography (HPLC)

This method provides a robust and specific approach for quantifying this compound and separating it from potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Column oven

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic elution may be optimized)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard Preparation:

  • Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover a concentration range of approximately 0.01 to 0.2 mg/mL.

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis: Inject the standard solutions and the sample solution into the HPLC system. The purity of the sample is determined by comparing the peak area of the this compound in the sample to the calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For a non-volatile compound like this compound, derivatization is required to increase its volatility.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer detector

  • Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Derivatization Reagent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent.

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-450 m/z

Standard and Sample Preparation with Derivatization:

  • Accurately weigh about 1 mg of the this compound reference standard or sample into a vial.

  • Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Analysis: Inject the derivatized standard and sample solutions into the GC-MS system. Purity is determined by the relative peak area percentage of the derivatized this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the direct determination of purity against a certified internal standard without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (readability ± 0.01 mg)

  • High-quality NMR tubes

Materials:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a suitable amount of the internal standard (to give a similar signal intensity to the analyte) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Acid-Base Titration

This classical method provides a cost-effective way to determine the assay of this compound, which is a carboxylic acid.

Instrumentation:

  • Burette (50 mL)

  • Analytical balance

  • pH meter or phenolphthalein indicator

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (neutralized)

  • Deionized water

  • Phenolphthalein indicator solution

Experimental Protocol:

  • Titrant Standardization: Standardize the 0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).

  • Sample Preparation:

    • Accurately weigh about 0.5 g of the this compound sample.

    • Dissolve the sample in 50 mL of neutralized ethanol.

    • Add 50 mL of deionized water.

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the sample solution.

    • Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

    • Alternatively, use a pH meter and titrate to the equivalence point (typically around pH 8-9).

  • Calculation: Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample * 1000) * 100

    Where:

    • V_NaOH = Volume of NaOH solution used (L)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW_acid = Molecular weight of this compound (164.16 g/mol )

    • m_sample = mass of the sample (g)

Mandatory Visualizations

To further clarify the experimental workflows and the logical relationships in method validation, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_qnmr qNMR Workflow cluster_titration Titration Workflow hplc_prep Sample & Standard Preparation hplc_instrument HPLC System Setup (Column, Mobile Phase, Detector) hplc_prep->hplc_instrument hplc_injection Injection hplc_instrument->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis (Peak Integration, Calibration) hplc_detection->hplc_data gcms_prep Sample & Standard Preparation gcms_deriv Derivatization gcms_prep->gcms_deriv gcms_instrument GC-MS System Setup (Column, Temp Program) gcms_deriv->gcms_instrument gcms_injection Injection gcms_instrument->gcms_injection gcms_separation Chromatographic Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_data Data Analysis (Peak Identification, Area %) gcms_detection->gcms_data qnmr_prep Sample & Internal Std Weighing & Dissolution qnmr_instrument NMR Spectrometer Setup (Quantitative Parameters) qnmr_prep->qnmr_instrument qnmr_acq Data Acquisition qnmr_instrument->qnmr_acq qnmr_proc Data Processing (Phasing, Baseline Correction) qnmr_acq->qnmr_proc qnmr_int Signal Integration qnmr_proc->qnmr_int qnmr_calc Purity Calculation qnmr_int->qnmr_calc titration_prep Sample Weighing & Dissolution titration_setup Burette & Titrant Standardization titration_prep->titration_setup titration_titrate Titration to Endpoint titration_setup->titration_titrate titration_calc Purity Calculation titration_titrate->titration_calc

A comparison of the experimental workflows for the four analytical methods.

validation_parameters MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantitation MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision LOD->LOQ

The logical relationship of key parameters in analytical method validation.

References

A Comparative Guide to the Use of 4-Acetylbenzoic Acid as a Reference in GC-MS Analysis of Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the complex mixtures that constitute essential oils, the use of a reference or internal standard is crucial for achieving accurate and reproducible results. While a variety of compounds are commonly employed for this purpose, this guide explores the potential use of 4-Acetylbenzoic acid as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oils and provides a comparison with established alternatives.

Principles of Internal Standards in GC-MS

An internal standard (IS) in chromatography is a compound added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and for variations in injection volume. For an effective internal standard in GC-MS analysis of essential oils, the compound should ideally possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analytes of interest.

  • Non-interference: It must not be naturally present in the sample and its peak should be well-resolved from other components in the chromatogram.

  • Elution Time: It should have a retention time that is close to the analytes of interest but does not overlap with them.

  • Stability: The internal standard must be chemically stable throughout the entire analytical procedure.

  • Purity: It should be available in a highly pure form.

Evaluating this compound as a Potential Reference Standard

Currently, this compound is not a commonly documented internal standard for the GC-MS analysis of essential oils. Its suitability can be theoretically evaluated based on its physicochemical properties.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Melting Point 208-210 °C[1][2]
Boiling Point Approximately 251.61 °C[1]
Solubility Soluble in DMSO and methanol[1]

Theoretical Suitability:

This compound's aromatic structure with a carboxylic acid and a ketone group makes it chemically distinct from the primary components of most essential oils, which are terpenes and phenylpropanoids. This distinction can be both an advantage and a disadvantage. The clear structural difference ensures it is unlikely to be naturally present in essential oil samples. However, its polarity and higher boiling point compared to many volatile essential oil components might lead to significant differences in chromatographic behavior and extraction efficiency, potentially making it a less than ideal internal standard.

Comparison with Common Internal Standards for Essential Oil Analysis

A variety of compounds are more conventionally used as internal standards in the GC-MS analysis of essential oils. The choice often depends on the specific class of compounds being quantified (e.g., monoterpenes, sesquiterpenes, phenylpropanoids).

Commonly Used Internal Standards:

Internal StandardChemical ClassTypical ApplicationRationale for Use
n-Tridecane AlkaneTerpene quantification in cannabis[1]Not present in the sample and elutes in the middle of the terpene chromatogram.
Dodecane AlkaneHigh-throughput terpene and terpenoid analysisSimple hexane extraction compatibility and suitable retention time.
Hexadecane AlkaneQuantification of eugenolGood resolution, peak shape, and relative response to eugenol.
2-Fluorobiphenyl Fluorinated AromaticTerpene analysis in cannabis flowerChemically viable and low cost for enhancing data precision.
Ribitol (Adonitol) Sugar AlcoholMetabolomic profiling of plant tissuesUsed as an internal standard in broader metabolomic studies that may include some essential oil components.

Comparative Analysis:

FeatureThis compoundAlkanes (e.g., n-Tridecane, Dodecane)Fluorinated Aromatics (e.g., 2-Fluorobiphenyl)
Chemical Similarity to Terpenes LowModerate (non-polar)Low
Likelihood of Natural Occurrence Very LowVery LowVery Low
Volatility LowerHighModerate
Polarity HighLowModerate
Potential for Co-elution Low (with most terpenes)Moderate (with some sesquiterpenes)Low to Moderate
Established Use in Literature Not establishedWell-established for terpenesEstablished for terpenes

Based on this comparison, alkanes like n-tridecane and dodecane are often preferred for terpene analysis due to their non-polar nature, which is broadly similar to that of terpenes, ensuring comparable behavior during extraction and chromatography. 2-Fluorobiphenyl offers another robust, non-naturally occurring alternative. The high polarity and low volatility of this compound make it a less suitable choice for the analysis of the typically volatile and less polar constituents of essential oils.

Experimental Protocols

Below is a generalized experimental protocol for the quantitative GC-MS analysis of an essential oil using an internal standard.

1. Preparation of Standard and Sample Solutions:

  • Internal Standard Stock Solution: Accurately weigh a known amount of the chosen internal standard (e.g., n-tridecane) and dissolve it in a suitable solvent (e.g., hexane or ethanol) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Analyte Stock Solutions: Prepare individual stock solutions of the essential oil components to be quantified in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by mixing known volumes of the analyte stock solutions and the internal standard stock solution to achieve a range of concentrations for the analytes, while the internal standard concentration remains constant.

  • Sample Preparation: Accurately weigh a known amount of the essential oil sample and dissolve it in the chosen solvent. Add a precise volume of the internal standard stock solution to achieve the same final concentration of the internal standard as in the calibration standards.

2. GC-MS Instrumentation and Conditions:

The following are typical GC-MS parameters and may need to be optimized for specific applications.

  • Gas Chromatograph: Agilent 8890 GC or similar.

  • Mass Spectrometer: Agilent 5977C MSD or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 min).

    • Ramp: 3 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the peaks of the target analytes and the internal standard in the chromatograms based on their retention times and mass spectra.

  • Integrate the peak areas of the analytes and the internal standard.

  • Calculate the response factor (RF) for each analyte using the calibration standards: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

  • For each sample, calculate the concentration of each analyte: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)

Visualizations

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_IS Prepare Internal Standard Stock Prep_Cal Prepare Calibration Standards Prep_IS->Prep_Cal Prep_Sample Prepare Essential Oil Sample with IS Prep_IS->Prep_Sample Prep_Analyte Prepare Analyte Stock Solutions Prep_Analyte->Prep_Cal Injection Inject Sample into GC-MS Prep_Cal->Injection Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Peak Identification (Retention Time & Mass Spectra) Detection->Identification Integration Peak Area Integration Identification->Integration Quantification Concentration Calculation (using Response Factor) Integration->Quantification

Caption: Workflow for quantitative GC-MS analysis of essential oils using an internal standard.

Reference_Comparison cluster_ideal Ideal Internal Standard Characteristics cluster_candidates Candidate Internal Standards Ideal_ChemSim Chemically Similar Ideal_NoInterfere No Interference Ideal_Elution Appropriate Retention Time Ideal_Stable Stable This compound This compound This compound->Ideal_ChemSim Low Similarity (High Polarity) This compound->Ideal_Elution Potentially Long Retention Time Alkanes (e.g., Tridecane) Alkanes (e.g., Tridecane) Alkanes (e.g., Tridecane)->Ideal_ChemSim Good Similarity (Non-polar) Alkanes (e.g., Tridecane)->Ideal_Elution Good Elution Range Fluorinated Aromatics Fluorinated Aromatics Fluorinated Aromatics->Ideal_ChemSim Moderate Similarity Fluorinated Aromatics->Ideal_NoInterfere Excellent (Not Natural)

References

A Comparative Guide to the Anti-inflammatory Activity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoic acid and its derivatives represent a significant class of compounds with a wide range of pharmacological activities, including notable anti-inflammatory effects. This guide provides an objective comparison of the anti-inflammatory performance of various benzoic acid derivatives, supported by experimental data. The information is intended to assist researchers in identifying promising candidates for further investigation and development.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is often evaluated by their ability to inhibit key enzymes and cellular processes involved in the inflammatory cascade. The following tables summarize the in vitro and in vivo activities of selected derivatives.

In Vitro Anti-inflammatory Activity

The inhibitory activity against cyclooxygenase (COX) enzymes and the suppression of nitric oxide (NO) production are crucial indicators of anti-inflammatory potential. COX-1 and COX-2 are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and upregulated during inflammation[1]. Selective inhibition of COX-2 is a key objective in designing safer NSAIDs with reduced gastrointestinal side effects[1].

Table 1: Inhibition of COX-1 and COX-2 by Benzoic Acid Derivatives (IC₅₀ values)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Benzoic Acid---
2-Fluorobenzoic Acid---
3-Fluorobenzoic Acid---
4-Fluorobenzoic Acid---
Mofezolac0.0079>50>6329
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid--Higher affinity for COX-2 than acetylsalicylic acid (in silico)[2]
Ibuprofen (Reference)~13~370~0.035
Celecoxib (Reference)~15~0.04~375

Table 2: Inhibition of Nitric Oxide Production by Benzoic Acid Derivatives

CompoundCell LineIC₅₀ (µM)
Gallic AcidRAW 264.7-
Vanillic AcidRAW 264.7-
Syringic AcidRAW 264.7-
Protocatechuic AcidRAW 264.7-

Note: Specific IC₅₀ values for nitric oxide inhibition by these benzoic acid derivatives require further targeted experimental investigation. The compounds listed have been reported to possess anti-inflammatory properties.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard and reproducible method for evaluating the acute anti-inflammatory activity of test compounds[3][4].

Table 3: In Vivo Anti-inflammatory Activity of Benzoic Acid Derivatives in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)Route of AdministrationPaw Edema Inhibition (%)
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid25Intraperitoneal48.9 - 63.1
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid125Intraperitoneal48.9 - 63.1
Indomethacin (Reference)10Oral-
Diclofenac (Reference)--Comparable to (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid

Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds, including benzoic acid derivatives, are mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. Inhibition of this pathway is a primary target for anti-inflammatory drug discovery.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IL1 IL-1 TNFR TNFR TNFa->TNFR Binds IL1R IL-1R IL1->IL1R Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IL1R->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IKK_complex IkB_NFkB->NFkB Releases Benzoic_Acid_Derivatives Benzoic Acid Derivatives Benzoic_Acid_Derivatives->IKK_complex Inhibits Benzoic_Acid_Derivatives->NFkB Inhibits Translocation DNA DNA NFkB_active->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Caption: Canonical NF-κB signaling pathway and points of inhibition by benzoic acid derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of anti-inflammatory activity.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely used model for acute inflammation.

Objective: To evaluate the in vivo anti-inflammatory activity of benzoic acid derivatives by measuring the reduction of paw edema induced by carrageenan in rodents.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds (benzoic acid derivatives)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at least 3 doses).

  • Fasting: Fast the animals overnight with free access to water.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Paw Edema (mL) = Paw volume at time 't' - Initial paw volume.

    • Percentage Inhibition = [(Edema in control group - Edema in treated group) / Edema in control group] x 100.

  • Statistical Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test.

Experimental_Workflow_Edema start Start acclimatization Animal Acclimatization start->acclimatization grouping Animal Grouping (Control, Reference, Test) acclimatization->grouping drug_admin Drug/Vehicle Administration grouping->drug_admin baseline Measure Baseline Paw Volume drug_admin->baseline carrageenan Inject Carrageenan baseline->carrageenan measure_edema Measure Paw Volume (1, 2, 3, 4, 5 hours) carrageenan->measure_edema calculate Calculate Paw Edema & % Inhibition measure_edema->calculate analysis Statistical Analysis calculate->analysis end End analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Nitric Oxide (NO) Inhibitory Assay using Griess Reagent

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the in vitro nitric oxide inhibitory activity of benzoic acid derivatives in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (benzoic acid derivatives)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

  • IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

This guide provides a foundational comparison of the anti-inflammatory activities of benzoic acid derivatives. Further research, including comprehensive structure-activity relationship (SAR) studies and investigation into a wider range of inflammatory markers and signaling pathways, will be crucial for the development of novel and effective anti-inflammatory agents from this chemical class.

References

A Comparative Guide to FT-NMR and FT-IR for the Structural Confirmation of 4-Acetylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the precise structural confirmation of newly synthesized molecules is paramount. For derivatives of 4-Acetylbenzoic acid, a common scaffold in medicinal chemistry, two powerful analytical techniques—Fourier Transform Nuclear Magnetic Resonance (FT-NMR) and Fourier Transform Infrared (FT-IR) spectroscopy—stand as the primary workhorses for structural elucidation. This guide provides a comprehensive comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in their application for the unambiguous characterization of this compound derivatives.

At a Glance: FT-NMR vs. FT-IR

FeatureFT-NMR (Fourier Transform Nuclear Magnetic Resonance)FT-IR (Fourier Transform Infrared) Spectroscopy
Principle Measures the absorption of radiofrequency waves by atomic nuclei (primarily ¹H and ¹³C) in a strong magnetic field.Measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).
Information Provided Provides a detailed map of the carbon-hydrogen framework, revealing connectivity, chemical environment of nuclei, and stereochemistry.Identifies the presence of specific functional groups within a molecule.
Sample Requirements Typically 5-25 mg of the sample dissolved in a deuterated solvent. The sample must be soluble.A few milligrams of a solid or a drop of a liquid. Can be analyzed neat or as a KBr pellet.
Strengths - Unparalleled for determining the precise atom-by-atom connectivity of a molecule. - Can distinguish between isomers. - Provides quantitative information (proton ratios).- Rapid and requires minimal sample preparation. - Non-destructive. - Excellent for quickly confirming the presence or absence of key functional groups.
Limitations - Relatively insensitive, requiring more sample than mass spectrometry. - Can produce complex spectra for large molecules. - High instrument and maintenance costs.- Provides limited information about the overall molecular structure and connectivity. - Ambiguity can arise in complex molecules with many functional groups.

Experimental Data: A Comparative Analysis

To illustrate the complementary nature of FT-NMR and FT-IR, spectral data for this compound and two of its common derivatives, methyl 4-acetylbenzoate and 4-acetylbenzoyl chloride, are presented below.

¹H NMR Spectral Data

The ¹H NMR spectra provide a precise count of the different types of protons and their neighboring environments.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) for this compound and Derivatives

CompoundChemical Shift (δ, ppm), Multiplicity, Integration, Assignment
This compound 8.25 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H), 2.65 (s, 3H, -COCH₃), 11.5 (br s, 1H, -COOH)
Methyl 4-acetylbenzoate 8.12 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H), 3.95 (s, 3H, -OCH₃), 2.64 (s, 3H, -COCH₃)[1]
4-Acetylbenzoyl Chloride *8.20 (d, 2H, Ar-H), 8.08 (d, 2H, Ar-H), 2.68 (s, 3H, -COCH₃)

Note: Data for 4-chlorobenzoyl chloride is used as a proxy due to the limited availability of direct spectral data for 4-acetylbenzoyl chloride.

¹³C NMR Spectral Data

The ¹³C NMR spectra reveal the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) for this compound and Derivatives

CompoundChemical Shift (δ, ppm), Assignment
This compound 197.7 (C=O, ketone), 171.5 (C=O, acid), 139.9, 134.6, 130.1, 128.5 (Ar-C), 26.9 (-CH₃)
Methyl 4-acetylbenzoate 197.6 (C=O, ketone), 166.2 (C=O, ester), 139.5, 134.1, 129.8, 128.3 (Ar-C), 52.5 (-OCH₃), 26.9 (-CH₃)[1]
4-Acetylbenzoyl Chloride *168.5 (C=O, acyl chloride), 140.8, 135.2, 131.5, 129.2 (Ar-C)

Note: Data for 4-chlorobenzoyl chloride is used as a proxy due to the limited availability of direct spectral data for 4-acetylbenzoyl chloride.

FT-IR Spectral Data

The FT-IR spectra highlight the characteristic vibrational frequencies of the functional groups present.

Table 3: FT-IR Data (cm⁻¹) for this compound and Derivatives

CompoundC=O Stretch (Ketone)C=O Stretch (Acid/Derivative)Other Key Bands
This compound ~1685 cm⁻¹~1700 cm⁻¹ (broad, H-bonded)~3000 cm⁻¹ (O-H stretch), 1605, 1575 cm⁻¹ (aromatic C=C)
Methyl 4-acetylbenzoate ~1685 cm⁻¹~1725 cm⁻¹ (ester)1280 cm⁻¹ (C-O stretch), 1608, 1570 cm⁻¹ (aromatic C=C)[1]
4-Acetylbenzoyl Chloride ~1690 cm⁻¹~1770 cm⁻¹, ~1815 cm⁻¹ (acyl chloride, Fermi doublet)850 cm⁻¹ (C-Cl stretch), 1600, 1570 cm⁻¹ (aromatic C=C)

Experimental Protocols

Reproducible and reliable data acquisition is crucial. The following are detailed methodologies for performing FT-NMR and FT-IR analyses.

FT-NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Gently swirl the vial to dissolve the sample completely.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using appropriate parameters (e.g., pulse width, acquisition time, number of scans). For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick and label the peaks in both ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample (a few milligrams) or a single drop of the liquid sample directly onto the center of the ATR crystal.

    • Lower the press arm to ensure firm contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Open the instrument control software.

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks corresponding to the functional groups present in the molecule.

Visualization of Experimental Workflows

The logical flow of structural confirmation using these techniques can be visualized as follows:

Structural_Confirmation_Workflow Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structural Confirmation Synthesized_Compound Synthesized 4-Acetylbenzoic Acid Derivative FTIR_Analysis FT-IR Analysis Synthesized_Compound->FTIR_Analysis FTNMR_Analysis FT-NMR Analysis Synthesized_Compound->FTNMR_Analysis FTIR_Data FT-IR Spectrum: Functional Group Identification FTIR_Analysis->FTIR_Data H_NMR_Data ¹H NMR Spectrum: Proton Environment & Connectivity FTNMR_Analysis->H_NMR_Data C_NMR_Data ¹³C NMR Spectrum: Carbon Skeleton FTNMR_Analysis->C_NMR_Data Structure_Elucidation Combined Spectral Analysis FTIR_Data->Structure_Elucidation H_NMR_Data->Structure_Elucidation C_NMR_Data->Structure_Elucidation Final_Structure Confirmed Molecular Structure Structure_Elucidation->Final_Structure

References

A Comparative Analysis of Synthetic Routes to 4-Acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Acetylbenzoic acid is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and functional materials. Its synthesis can be approached through several distinct routes, each with its own set of advantages and challenges. This guide provides a comparative analysis of three primary synthetic pathways to this compound: the oxidation of 4'-methylacetophenone, a two-step route involving Friedel-Crafts acylation followed by oxidation, and the Grignard carboxylation of 4-bromoacetophenone. This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthesis Routes

The selection of a synthetic route is often a balance between yield, purity, cost, safety, and environmental impact. The following table summarizes the key quantitative data for the three discussed pathways to this compound.

ParameterRoute 1: Oxidation of 4'-MethylacetophenoneRoute 2: Friedel-Crafts Acylation & OxidationRoute 3: Grignard Carboxylation
Starting Material 4'-MethylacetophenoneToluene, Acetyl Chloride4-Bromoacetophenone
Key Reagents Potassium permanganate, Zinc chlorideAluminum chloride, Potassium permanganateMagnesium, Dry Ice (solid CO2)
Solvent(s) Water, Acetic acidDichloromethane, WaterAnhydrous diethyl ether, HCl (aq)
Reaction Temperature 48-55°C (oxidation), Reflux (purification)0-50°C (acylation), 40-45°C (oxidation)0°C to reflux
Reaction Time ~3 hours (oxidation), 0.5-1.5 hours (purification)~1.5 hours (acylation), ~1.5 hours (oxidation)~2-3 hours
Reported Yield ~65-70% (of purified product)[1]Estimated ~60-70% (overall)Estimated ~50-60%
Purity High after recrystallizationModerate, requires purificationModerate, requires purification

Synthesis Route 1: Oxidation of 4'-Methylacetophenone

This is a direct and widely cited method for the synthesis of this compound. The methyl group of 4'-methylacetophenone is selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Oxidation 4'-Methylacetophenone 4'-Methylacetophenone This compound This compound 4'-Methylacetophenone->this compound KMnO4, ZnCl2, H2O 48-55°C

Caption: Oxidation of 4'-Methylacetophenone.

Experimental Protocol:
  • Oxidation: In a reaction vessel, combine 100 kg of 4'-methylacetophenone, 500 kg of water, and 12 kg of anhydrous zinc chloride.[1] Stir the mixture and slowly heat to 35-40°C.[1]

  • Divide 75 kg of potassium permanganate into five equal portions. Add one portion every 20 minutes, maintaining the reaction temperature between 48-55°C.[1]

  • After the final addition, maintain the temperature at 40-45°C for 1.5 hours.[1]

  • Cool the reaction mixture to 17-22°C and centrifuge to separate the crude this compound.

  • Purification: Mix the crude product with anhydrous acetic acid (in a 1:7 to 1:8 weight ratio) and reflux for 1 hour.

  • Perform hot filtration to remove impurities. The filtrate is then cooled to crystallize the pure this compound.

  • The crystals are collected by filtration, washed, and dried to yield the final product.

Synthesis Route 2: Friedel-Crafts Acylation of Toluene followed by Oxidation

This two-step route first introduces an acetyl group to toluene via a Friedel-Crafts acylation, yielding 4-methylacetophenone. This intermediate is then oxidized to produce this compound.

Friedel_Crafts_Oxidation Toluene Toluene 4-Methylacetophenone 4-Methylacetophenone Toluene->4-Methylacetophenone Acetyl Chloride, AlCl3 Dichloromethane, 0-50°C This compound This compound 4-Methylacetophenone->this compound KMnO4, H2O 40-45°C

Caption: Two-step synthesis of this compound.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of Toluene

  • To a cooled (0°C) suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane, slowly add acetyl chloride (1.0 equivalent).

  • To this mixture, add toluene (1.0 equivalent) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield crude 4-methylacetophenone, which can be purified by distillation.

Step 2: Oxidation of 4-Methylacetophenone

  • The purified 4-methylacetophenone is then oxidized following the protocol described in Synthesis Route 1 .

Synthesis Route 3: Grignard Carboxylation of 4-Bromoacetophenone

This route involves the formation of a Grignard reagent from 4-bromoacetophenone, which then reacts with carbon dioxide (in the form of dry ice) to form the corresponding carboxylic acid.

Grignard 4-Bromoacetophenone 4-Bromoacetophenone Grignard Reagent Grignard Reagent 4-Bromoacetophenone->Grignard Reagent Mg, Anhydrous Ether Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt 1. CO2 (Dry Ice) 2. H3O+ This compound This compound Carboxylate Salt->this compound

Caption: Grignard carboxylation for this compound synthesis.

Experimental Protocol:
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to initiate the reaction.

  • A solution of 4-bromoacetophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at a gentle reflux.

  • After the magnesium has been consumed, the reaction mixture is cooled to room temperature.

  • Carboxylation: The Grignard reagent solution is then slowly poured over an excess of crushed dry ice with vigorous stirring.

  • After the excess dry ice has sublimed, the reaction mixture is quenched with dilute hydrochloric acid.

  • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are then extracted with a sodium hydroxide solution.

  • The aqueous basic extract is acidified with concentrated hydrochloric acid to precipitate the this compound.

  • The product is collected by filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

Conclusion

The choice of the most suitable synthesis route for this compound depends on several factors. The oxidation of 4'-methylacetophenone is a direct and efficient one-step method, particularly if the starting material is readily available. The two-step Friedel-Crafts acylation followed by oxidation offers flexibility by starting from a basic and inexpensive raw material like toluene, but it involves an additional synthetic step. The Grignard carboxylation route provides an alternative pathway utilizing a different starting material and reaction type, which can be advantageous depending on the availability of precursors and the desired scale of the synthesis. Researchers should carefully consider the trade-offs in terms of yield, purity requirements, cost, and experimental complexity when selecting the optimal route for their application.

References

Comparative Analysis of 4-Acetylbenzoic Acid Cytotoxicity in Murine L929 Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the cytotoxic effects of 4-Acetylbenzoic acid on murine L929 fibroblasts. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its performance against alternative compounds and outlining standard experimental protocols for cytotoxicity assessment.

Introduction

This compound is a derivative of benzoic acid used in various chemical syntheses.[1][2] Understanding its cytotoxic profile in a well-established cell line like murine L929 fibroblasts is crucial for evaluating its potential biological applications and safety. L929 cells are a continuous line of mouse fibroblasts frequently utilized for in vitro cytotoxicity studies due to their stable and reproducible biological responses. This guide compares the cytotoxicity of this compound with other compounds and details the methodologies for key cytotoxicity assays.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes the IC50 value for this compound in L929 fibroblasts and compares it with other reference compounds.

CompoundCell LineAssayIC50 Value
This compound Murine L929 Fibroblasts MTT 331.3 µM [1][2]
Compound 3a (nonselective COX inhibitor)Murine L929 FibroblastsMTT17.33 µM
DoxorubicinMurine L929 FibroblastsMTT0.5 - 1.5 µM
CisplatinMurine L929 FibroblastsMTT10 - 20 µM

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental. Below are detailed protocols for commonly employed assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • L929 fibroblast cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • L929 fibroblast cells and culture reagents

  • Test compounds

  • LDH assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • L929 fibroblast cells and culture reagents

  • Test compounds

  • Annexin V-FITC and Propidium Iodide staining kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture L929 cells and treat them with the test compounds as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Differentiate cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_setup Assay Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture L929 Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with this compound seeding->treatment mtt MTT Assay treatment->mtt Metabolic Activity ldh LDH Assay treatment->ldh Membrane Integrity apoptosis Apoptosis Assay treatment->apoptosis Apoptosis/Necrosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apoptosis->readout calculation IC50 Calculation & Statistical Analysis readout->calculation

Caption: General experimental workflow for cytotoxicity testing.

Hypothesized Signaling Pathway for Cytotoxicity

Based on studies of related benzoic acid derivatives, a potential mechanism for this compound-induced cytotoxicity in fibroblasts may involve the induction of apoptosis through intrinsic pathways.

G cluster_intracellular Intracellular Events compound This compound cell L929 Fibroblast compound->cell hdac HDAC Inhibition (Hypothesized) cell->hdac ros Increased ROS Production hdac->ros mito Mitochondrial Stress ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

Conclusion

This compound exhibits moderate cytotoxicity in murine L929 fibroblasts with an IC50 of 331.3 µM as determined by the MTT assay.[1] This value provides a benchmark for comparison with other compounds. The detailed protocols for MTT, LDH, and apoptosis assays provided in this guide offer standardized methods for further investigation into the cytotoxic mechanisms of this compound and other related molecules. The hypothesized signaling pathway, involving potential HDAC inhibition and subsequent apoptosis, warrants further experimental validation to fully elucidate the molecular mechanisms underlying its cytotoxic effects.

References

Catalytic Oxidation of Benzyl Alcohol: A Comparative Analysis of a Zn(II) 4-Acetylbenzoic Acid Complex

Author: BenchChem Technical Support Team. Date: November 2025

A recently synthesized zinc(II) complex incorporating 4-acetylbenzoic acid, [Zn(4-acetylbenzoate)2(H2O)2], demonstrates notable catalytic efficacy in the selective oxidation of benzyl alcohol to benzaldehyde. This guide provides a comparative overview of its performance against other metal-based catalysts, supported by experimental data and detailed protocols.

Performance Comparison

The catalytic activity of the novel Zn(II) complex was evaluated in the oxidation of benzyl alcohol and compared with other relevant metal complex catalysts. The key performance indicators, including benzyl alcohol conversion and benzaldehyde yield, are summarized in the table below. Under optimized conditions, the Zn(II) complex demonstrated a high conversion rate and significant yield of the desired product.[1]

CatalystLigandBenzyl Alcohol Conversion (%)Benzaldehyde Yield (%)Temperature (°C)O2 Pressure (MPa)Time (h)Reference
[ZnL2(H2O)2] This compound 85.6 65.6 100 0.3 3 [1]
[Ni(L)2(H2O)2]6-phenylpyridine-2-carboxylic acid49.145.2900.72[1]
[Gd2(L)6(Phen)2]·4H2O4-acetylphenoxyacetic acid & 1,10-phenanthroline-45.71200.52[1]

Experimental Protocols

Synthesis of the Zn(II) Complex of this compound

The synthesis of the [Zn(4-acetylbenzoate)2(H2O)2] complex is achieved through a straightforward solution-based method.[2]

cluster_reactants Reactants cluster_solvent Solvent cluster_process Process cluster_product Product Zinc acetate dihydrate Zinc acetate dihydrate Mixing_Stirring Mixing and Stirring Zinc acetate dihydrate->Mixing_Stirring This compound This compound This compound->Mixing_Stirring NaOH NaOH NaOH->Mixing_Stirring Water-Ethanol (1:2 v/v) Water-Ethanol (1:2 v/v) Water-Ethanol (1:2 v/v)->Mixing_Stirring Reaction Reaction Mixing_Stirring->Reaction Crystallization Slow Evaporation & Crystallization Reaction->Crystallization Zn_Complex [Zn(4-acetylbenzoate)2(H2O)2] crystals Crystallization->Zn_Complex

Synthesis of the Zn(II) this compound Complex.

Procedure:

  • Zinc acetate dihydrate, this compound, and NaOH are used as the primary reactants.

  • The reactants are dissolved and mixed in a water-ethanol solution with a volume ratio of 1:2.

  • The resulting solution is stirred to ensure homogeneity.

  • The final complex, [Zn(4-acetylbenzoate)2(H2O)2], is obtained as crystals upon slow evaporation of the solvent.

Catalytic Oxidation of Benzyl Alcohol

The catalytic performance of the synthesized Zn(II) complex is evaluated through the oxidation of benzyl alcohol in a controlled environment.

cluster_setup Reaction Setup cluster_conditions Reaction Conditions cluster_analysis Analysis cluster_output Output Catalyst [Zn(4-acetylbenzoate)2(H2O)2] Stirring Stirring Catalyst->Stirring Substrate Benzyl Alcohol Substrate->Stirring Solvent THF Solvent->Stirring Heating Heating Stirring->Heating Pressurizing O2 Atmosphere Heating->Pressurizing Sampling Reaction Mixture Sampling Pressurizing->Sampling GC_Analysis Gas Chromatography (GC) Analysis Sampling->GC_Analysis Results Conversion & Yield Data GC_Analysis->Results

Workflow for Catalytic Oxidation of Benzyl Alcohol.

Procedure:

  • A specified amount of the [Zn(4-acetylbenzoate)2(H2O)2] catalyst is suspended in a solution of benzyl alcohol and a suitable solvent, such as THF.

  • The reaction mixture is subjected to vigorous stirring.

  • The reaction is carried out at a controlled temperature and under a constant pressure of oxygen.

  • Upon completion, samples are extracted from the reaction mixture for analysis.

  • The conversion of benzyl alcohol and the yield of benzaldehyde are quantified using gas chromatography.

References

validation of 4-Acetylbenzoic acid as a standard for analytical applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 4-Acetylbenzoic acid as a standard for analytical applications. Its performance is objectively compared with established analytical standards, supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Standards

This compound is a versatile compound utilized as an analytical standard, particularly in chromatographic methods.[1] This section compares its key analytical attributes against two widely recognized standards: Potassium Hydrogen Phthalate (KHP), a primary standard for titrimetry, and Benzoic Acid, a common standard in chromatography.

PropertyThis compoundBenzoic AcidPotassium Hydrogen Phthalate (KHP)
Purity (Typical) ≥ 98% (HPLC)[1]≥ 99.8% (by combustion calorimetry)99.9934% ± 0.0076% (NIST SRM)
Primary Applications Chromatographic techniques[1]Chromatography, CalorimetryAcid-Base Titrimetry[2][3]
Hygroscopicity Data not availableNot significantly hygroscopicNon-hygroscopic
Stability Stable under recommended storage conditionsStableHighly stable, air-stable
Molecular Weight 164.16 g/mol 122.12 g/mol 204.22 g/mol

Quantitative Analysis of this compound

The purity and performance of this compound as an analytical standard can be assessed using various analytical techniques. Below is a summary of expected performance data based on available information and studies on similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for its use as a calibration standard.

Validation ParameterTypical Performance
Purity Assay ≥ 98.0%
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.

ParameterSpecification
Purity (by 1H-NMR) Expected to be high, confirming chromatographic purity.
Internal Standard Maleic acid or other suitable certified reference material.
Solvent DMSO-d6 or other suitable deuterated solvent.
Titrimetry

Acid-base titration can be used to determine the assay of this compound, providing a cost-effective method for purity assessment.

ParameterSpecification
Assay (by Titration) ≥ 98.0%
Titrant Standardized ~0.1 M Sodium Hydroxide (NaOH)
Indicator Phenolphthalein

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical standards.

HPLC Method for Purity Determination

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile in a suitable gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).

Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.

qNMR for Absolute Purity

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Internal Standard (IS) Preparation: A certified reference material (e.g., maleic acid) is accurately weighed and dissolved in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) to prepare a stock solution of known concentration.

Sample Preparation:

  • Accurately weigh about 10-20 mg of this compound into a vial.

  • Add a precise volume of the internal standard stock solution to the vial.

  • Ensure complete dissolution, if necessary, by gentle vortexing.

  • Transfer an appropriate volume (e.g., 0.6 mL) of the final solution into an NMR tube.

NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known signal from the internal standard.

Titrimetric Assay

Apparatus: Calibrated burette, analytical balance, volumetric flasks, magnetic stirrer.

Reagents:

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Indicator: Phenolphthalein solution.

  • Solvent: A mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the this compound.

Procedure:

  • Accurately weigh approximately 150-200 mg of this compound and dissolve it in a suitable volume of the ethanol/water solvent in an Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the this compound solution with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.

  • Record the volume of NaOH consumed.

  • Calculate the assay of this compound based on the stoichiometry of the reaction.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the analytical validation of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard/Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter dilute Dilute to Working Concentration filter->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Purity/Concentration calibrate->quantify

Experimental workflow for HPLC analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve Sample and IS in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity integrate->calculate

Experimental workflow for qNMR analysis.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh Accurately Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with Standardized NaOH add_indicator->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint record Record Volume of Titrant endpoint->record calculate Calculate Assay (%) record->calculate

Experimental workflow for titrimetric analysis.

References

A Comparative Guide to the Optical Properties of 4-Acetylbenzoic Acid via UV-Visible Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the optical properties of 4-Acetylbenzoic acid with structurally related alternatives, Benzoic acid and Acetophenone, based on UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and quantitative data are presented to support objective performance analysis in research and development settings.

Comparison of Optical Properties

The UV-Visible absorption characteristics of this compound, Benzoic acid, and Acetophenone in ethanol are summarized in Table 1. These compounds, while structurally similar, exhibit distinct absorption profiles due to the influence of their respective functional groups on the electronic transitions within the aromatic ring.

Compoundλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
This compound ~285~15,849 (Log ε ≈ 4.2)Ethanol
Benzoic acid 2278,270Ethanol
273900
Acetophenone 24612,589 (Log ε ≈ 4.1)Ethanol
2781,259 (Log ε ≈ 3.1)

Note: The molar absorptivity for this compound was estimated from the NIST UV/Visible spectrum.

Experimental Protocol: Quantitative Analysis by UV-Visible Spectroscopy

This protocol outlines the procedure for determining the molar absorptivity and maximum absorption wavelength (λmax) of an aromatic carboxylic acid, such as this compound.

1. Materials and Equipment:

  • UV-Visible Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes and pipette bulbs

  • This compound (or other analyte)

  • Spectroscopic grade solvent (e.g., ethanol)

2. Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 mg/L or ~0.6 mM for this compound):

    • Accurately weigh approximately 10 mg of this compound.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the solid in a small amount of the chosen solvent (e.g., ethanol).

    • Once fully dissolved, dilute to the mark with the solvent and mix thoroughly.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations. For example, you can prepare 5, 10, 15, 20, and 25 mg/L solutions.

    • Use volumetric pipettes and flasks to ensure accuracy.

3. UV-Vis Spectrophotometric Analysis:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).

  • Fill a clean quartz cuvette with the solvent to be used as the blank.

  • Place the blank cuvette in the reference and sample holders and run a baseline correction.

  • Starting with the most dilute standard solution, rinse the sample cuvette with a small amount of the solution before filling it.

  • Place the cuvette in the sample holder and record the absorption spectrum.

  • Repeat the measurement for all standard solutions, moving from the lowest to the highest concentration.

  • Record the absorbance value at the wavelength of maximum absorption (λmax).

4. Data Analysis:

  • Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.

  • Perform a linear regression analysis on the data points. The resulting equation should be in the form of the Beer-Lambert law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration.

  • The slope of the calibration curve will be equal to the molar absorptivity (ε).

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Serial Dilutions stock->dilute standards Working Standards dilute->standards instrument Instrument Warm-up & Baseline standards->instrument measure Measure Absorbance of Standards instrument->measure spectrum Record Spectra measure->spectrum plot Plot Calibration Curve spectrum->plot regress Linear Regression plot->regress calculate Calculate Molar Absorptivity regress->calculate

Caption: Experimental workflow for quantitative UV-Visible spectroscopic analysis.

logical_relationship A This compound D Aromatic Carboxylic Acid A->D E Aromatic Ketone A->E B Benzoic Acid B->D C Acetophenone C->E

Caption: Structural relationship of this compound to its parent functional groups.

comparing the efficacy of different acid catalysts in esterification of benzoic acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of benzoic acid esters is a critical reaction in the production of a wide array of valuable compounds, from fragrances and flavorings to essential pharmaceutical intermediates.[1] The efficiency of this esterification process is heavily reliant on the choice of an appropriate acid catalyst. This guide provides a comprehensive comparison of various acid catalysts, supported by experimental data, to facilitate informed catalyst selection.

Performance Comparison of Acid Catalysts

The efficacy of an acid catalyst in the esterification of benzoic acid is influenced by numerous factors, including its intrinsic strength (pKa), concentration, the specific alcohol used, and the reaction conditions such as temperature and time.[2] Catalysts for this reaction are broadly categorized as homogeneous (soluble in the reaction medium) and heterogeneous (insoluble).[2][3]

Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, often exhibit high reaction rates due to excellent contact with reactants.[2] However, their separation from the final product can be challenging, potentially leading to corrosion and environmental concerns. Heterogeneous catalysts, including ion-exchange resins like Amberlyst-15 and supported acids like sulfuric acid on silica (H₂SO₄/SiO₂), offer the advantage of easy separation, recovery, and recycling, which is both economically and environmentally beneficial. While sometimes exhibiting lower reaction rates due to mass transfer limitations, recent advancements have led to the development of highly active and stable heterogeneous catalysts.

The following table summarizes the performance of a range of acid catalysts in the esterification of benzoic acid under various experimental conditions.

Catalyst TypeCatalystAlcoholCatalyst LoadingTemperature (°C)Time (h)Benzoic Acid Conversion (%)Reference
Homogeneous Sulfuric Acid (H₂SO₄)MethanolCatalytic amountReflux0.5~75 (isolated yield)
p-Toluenesulfonic acid (p-TSA)1-Butanol-92.2 - 116.4292
Deep Eutectic Solvent (p-TSA & BTEAC)Ethanol10 wt%75-88.3
Deep Eutectic Solvent (p-TSA & BTEAC)Butanol10 wt%75-87.8
Ionic Liquid (1-Butyl-3-methylimidazolium chloride)Butanol10 wt%75-19.6
Heterogeneous Amberlyst-15Ethanol10 wt%75-9
Amberlyst-15Butanol10 wt%75-7.8
H₂SO₄/SiO₂Methanol-65-High Yield
Zirconium-Titanium Solid Acid (ZT10)Methanol---High Activity
Phosphoric acid modified Montmorillonite K-10Methanol10 wt%Reflux5High Yield

Experimental Protocols

Reproducible and detailed experimental procedures are fundamental for accurate comparative studies. Below are generalized protocols for the esterification of benzoic acid using both homogeneous and heterogeneous catalysts, based on established laboratory practices.

General Protocol for Homogeneous Catalysis (e.g., Sulfuric Acid)
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid and an excess of the desired alcohol (e.g., a 1:10 molar ratio of acid to alcohol).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for the specified reaction time (typically ranging from 30 minutes to several hours). The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize and remove unreacted benzoic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by distillation or column chromatography to yield the pure ester.

General Protocol for Heterogeneous Catalysis (e.g., Amberlyst-15)
  • Reactant and Catalyst Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid, the alcohol, and the solid acid catalyst (typically 5-10 wt% relative to the benzoic acid).

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring for the specified reaction time.

  • Catalyst Separation: Upon completion of the reaction, cool the mixture and separate the solid catalyst by filtration or centrifugation. The recovered catalyst can often be washed, dried, and reused for subsequent reactions.

  • Product Isolation: Remove the excess alcohol from the filtrate, typically by distillation.

  • Work-up and Purification: The resulting crude product can be further purified if necessary, following similar steps as in the homogeneous catalysis work-up (extraction, washing, and distillation/chromatography).

Experimental Workflow and Mechanistic Overview

To systematically evaluate and compare the efficacy of different acid catalysts, a structured experimental workflow is essential. The following diagram illustrates a generalized workflow for such a comparative study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison Reactants Benzoic Acid & Alcohol Reaction_A Reaction with Catalyst A Reactants->Reaction_A Reaction_B Reaction with Catalyst B Reactants->Reaction_B Reaction_C Reaction with Catalyst C Reactants->Reaction_C Catalyst_A Catalyst A Catalyst_A->Reaction_A Catalyst_B Catalyst B Catalyst_B->Reaction_B Catalyst_C Catalyst C Catalyst_C->Reaction_C Workup Work-up & Purification Reaction_A->Workup Reaction_B->Workup Reaction_C->Workup Analysis Yield, Conversion, Selectivity Analysis Workup->Analysis Comparison Comparative Efficacy Evaluation Analysis->Comparison

A generalized experimental workflow for a comparative study of catalysts.

The acid-catalyzed esterification of benzoic acid, known as the Fischer-Speier esterification, proceeds through a nucleophilic acyl substitution mechanism. The catalyst protonates the carbonyl oxygen of the benzoic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. The overall process is an equilibrium, and to achieve high yields, the equilibrium must be shifted towards the products. This can be accomplished by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed.

References

Safety Operating Guide

Proper Disposal of 4-Acetylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for reagents like 4-Acetylbenzoic acid is paramount. This guide provides essential, step-by-step information for the appropriate management and disposal of this compound.

This compound is a compound that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it must be handled and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4][5]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All waste handling should be performed in a well-ventilated area, such as a chemical fume hood.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product, contaminated materials (e.g., filter paper, paper towels), and solutions, as hazardous waste.

    • Do not mix this compound waste with other incompatible waste streams. It should be segregated from strong oxidizing agents.

  • Containerization:

    • Use a designated, compatible, and leak-proof container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.

    • The container must be in good condition, with a secure, tight-fitting lid.

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name, "this compound," and the approximate quantity or concentration. Do not use abbreviations or chemical formulas.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.

    • Keep the waste container closed at all times, except when adding waste.

    • Ensure secondary containment is used to prevent spills.

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve completing a hazardous waste tag or an online form.

    • Never dispose of this compound down the drain or in the regular trash.

  • Disposal of Empty Containers:

    • A container that held this compound must be triple-rinsed with a suitable solvent (such as water or another solvent in which the compound is soluble) to be considered non-hazardous.

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

    • After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular trash.

Quantitative Data Summary

While specific disposal limits for this compound are not typically defined, general hazardous waste regulations provide quantitative thresholds for waste accumulation in laboratories.

ParameterGuidelineCitation
pH for Drain Disposal (General) Not recommended for this compound. Generally between 5.5 and 10.5 for dilute, approved substances.
Satellite Accumulation Area Limit Up to 55 gallons of hazardous waste.
Acutely Toxic Waste Limit 1 quart of liquid or 1 kg of solid (Note: this compound is not typically classified as acutely toxic).
Empty Container Rinsing Volume Each rinse should be approximately 5% of the container's volume.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G start Waste Generated: This compound is_container Is it an empty container? start->is_container triple_rinse Triple-rinse with appropriate solvent is_container->triple_rinse Yes collect_waste Collect in a labeled, compatible hazardous waste container is_container->collect_waste No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of empty container in regular trash collect_rinsate->dispose_container end Proper Disposal Complete dispose_container->end store_waste Store in designated satellite accumulation area collect_waste->store_waste contact_ehs Contact EHS for hazardous waste pickup store_waste->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-Acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Acetylbenzoic Acid (CAS No. 586-89-0). The following procedures for handling, storage, and disposal are critical for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4][5]. Adherence to proper PPE protocols is mandatory to prevent exposure.

Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes that can cause serious eye irritation.
Skin Protection Nitrile or butyl rubber gloves, lab coat, and overalls. Consider a PVC apron for larger quantities.Prevents skin contact which can cause irritation. Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust generation is likely, a NIOSH-approved N95 dust mask or respirator is necessary.Avoids inhalation of dust which may cause respiratory tract irritation.

Ensure that eyewash stations and safety showers are in close proximity to the workstation.

Safe Handling and Storage Protocol

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling Procedures

  • Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize dust inhalation.

  • Avoid Contact: Prevent all personal contact, including inhalation of dust and contact with eyes and skin.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the handling area.

  • Spill Management: In case of a spill, immediately clean up using dry procedures to avoid generating dust. Wear appropriate PPE during cleanup. Collect the spilled material in a sealed container for disposal.

Storage Conditions

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials, such as strong oxidizing agents.

  • Protect containers from physical damage.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.
Ingestion Clean mouth with water and drink plenty of water. Do not induce vomiting. Get medical attention.

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.

Disposal Steps

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

  • Consult Regulations: Consult with your institution's environmental health and safety office and review state and local land waste management authority guidelines.

  • Disposal Options:

    • Recycling: Consult the manufacturer for recycling options where possible.

    • Landfill: Dispose of the residue in an authorized landfill.

    • Approved Waste Disposal Plant: Dispose of contents and container to an approved waste disposal plant.

  • Container Disposal: Recycle containers if possible, or dispose of them according to the same regulations as the chemical waste.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

start Start: Receive Chemical assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe->prepare_work_area weigh_handle Weigh and Handle Chemical prepare_work_area->weigh_handle experiment Perform Experiment weigh_handle->experiment decontaminate Decontaminate Work Area & Glassware experiment->decontaminate dispose_waste Dispose of Waste (Follow Regulations) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end End wash_hands->end

Caption: Logical workflow for the safe handling of this compound.

References

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